Technical Documentation Center

[6-(1-Azepanyl)-3-pyridinyl]methanamine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: [6-(1-Azepanyl)-3-pyridinyl]methanamine
  • CAS: 926204-84-4

Core Science & Biosynthesis

Foundational

[6-(1-Azepanyl)-3-pyridinyl]methanamine CAS 926204-84-4 properties

CAS 926204-84-4 | Pharmacophore Scaffold & Synthetic Intermediate Executive Summary [6-(1-Azepanyl)-3-pyridinyl]methanamine (CAS 926204-84-4) is a specialized heterocyclic building block utilized primarily in the synthes...

Author: BenchChem Technical Support Team. Date: February 2026

CAS 926204-84-4 | Pharmacophore Scaffold & Synthetic Intermediate

Executive Summary

[6-(1-Azepanyl)-3-pyridinyl]methanamine (CAS 926204-84-4) is a specialized heterocyclic building block utilized primarily in the synthesis of bioactive small molecules.[1] Characterized by a central pyridine core substituted with a hydrophobic azepane ring at the C6 position and a reactive primary aminomethyl group at the C3 position, this compound serves as a critical "linker-scaffold" in medicinal chemistry.

Its structural motif—combining a basic amine handle with a lipophilic bulk vector—makes it highly relevant for Fragment-Based Drug Discovery (FBDD) , particularly in targeting kinases (ATP-binding pocket occupancy) and GPCRs (allosteric modulation). This guide details its physicochemical profile, validated synthetic pathways, and handling protocols for high-fidelity research applications.

Chemical Identity & Structural Analysis

The compound is a 2,5-disubstituted pyridine derivative (using IUPAC locants relative to the ring nitrogen) where the para-like substitution pattern provides optimal geometry for bifunctional ligand design.

ParameterSpecification
IUPAC Name [6-(Azepan-1-yl)pyridin-3-yl]methanamine
CAS Number 926204-84-4
Molecular Formula C₁₂H₁₉N₃
Molecular Weight 205.30 g/mol
SMILES C1CCN(CC1)c2ccc(cn2)CN
InChI Key VAYROBVVUDIZIS-UHFFFAOYSA-N
Core Scaffold Pyridine
Functional Groups Primary amine (nucleophile), Azepane (lipophilic ring), Pyridine nitrogen (H-bond acceptor)
Structural Significance
  • Azepane Ring (C6): A seven-membered saturated nitrogen heterocycle. It introduces specific steric bulk and hydrophobicity (

    
     modulation) distinct from the more common piperidine or pyrrolidine analogs, often used for scaffold hopping  to evade patent space or improve metabolic stability.
    
  • Aminomethyl Group (C3): A flexible primary amine tether. Unlike an aniline (directly attached to the ring), the methylene spacer (

    
    ) disrupts conjugation, increasing the basicity (
    
    
    
    ) and nucleophilicity of the amine, facilitating rapid amide coupling or reductive amination.

Physicochemical Profiling

Understanding the solid-state and solution-phase behavior is critical for assay development and formulation.

PropertyValue / PredictionRelevance
Calculated LogP (cLogP) 1.8 ± 0.3Moderate lipophilicity; suitable for CNS penetration optimization.
Topological Polar Surface Area (TPSA) 42.0 ŲExcellent membrane permeability potential (Rule of 5 compliant).
pKa (Conjugate Acid) ~9.8 (Primary amine)~3.5 (Pyridine N)Exists as a mono-cation at physiological pH (7.4).
H-Bond Donors / Acceptors 1 / 3Balanced profile for receptor binding.
Solubility Soluble in DMSO, MeOH, DCM.Moderate in Water (pH dependent).Stock solutions should be prepared in DMSO (10-20 mM).

Synthetic Methodology

The synthesis of CAS 926204-84-4 typically follows a convergent route starting from commercially available 6-halonicotinonitriles. The following protocol is designed for high yield and purity, minimizing side reactions.

Reaction Pathway Visualization

The following diagram illustrates the standard Nucleophilic Aromatic Substitution (


)  followed by Nitrile Reduction .

SynthesisRoute SM1 6-Chloronicotinonitrile (CAS 33252-28-7) INT Intermediate: 6-(Azepan-1-yl)nicotinonitrile SM1->INT Step 1: SnAr K2CO3, DMF, 80°C SM2 Azepane (CAS 111-49-9) SM2->INT PROD Target Product: [6-(1-Azepanyl)-3-pyridinyl]methanamine INT->PROD Step 2: Reduction LiAlH4, THF, 0°C -> RT OR H2, Raney Ni

Figure 1: Two-step synthetic pathway from 6-chloronicotinonitrile.

Detailed Protocol
Step 1: Formation of 6-(Azepan-1-yl)nicotinonitrile
  • Reagents: 6-Chloronicotinonitrile (1.0 eq), Azepane (1.2 eq), Potassium Carbonate (

    
    , 2.0 eq).
    
  • Solvent: Anhydrous DMF or DMSO.

  • Procedure:

    • Dissolve 6-chloronicotinonitrile in DMF under

      
       atmosphere.
      
    • Add

      
       followed by dropwise addition of azepane.
      
    • Heat the mixture to 80–90°C for 4–6 hours. Monitor by TLC/LC-MS for disappearance of starting chloride.

    • Workup: Pour into ice water. The intermediate nitrile typically precipitates as a solid. Filter, wash with water, and dry. If oily, extract with EtOAc.

Step 2: Reduction to Methanamine
  • Reagents: Lithium Aluminum Hydride (

    
    , 2.5 eq) or Raney Nickel/
    
    
    
    .
  • Solvent: Anhydrous THF (for LAH) or MeOH/

    
     (for Hydrogenation).
    
  • Procedure (LAH Method):

    • Suspend

      
       in dry THF at 0°C.
      
    • Add the nitrile intermediate (dissolved in THF) dropwise to control exotherm.

    • Allow to warm to Room Temperature (RT) and stir for 2–4 hours.

    • Quench (Fieser Method): Cool to 0°C. Carefully add water (

      
       mL), 15% NaOH (
      
      
      
      mL), then water (
      
      
      mL).
    • Filter the granular precipitate. Concentrate the filtrate to obtain the crude amine.

    • Purification: The primary amine often requires Column Chromatography (DCM:MeOH:NH4OH) or conversion to an HCl salt for crystallization.

Biological Potential & Applications

This compound is rarely a drug in itself but serves as a high-value Pharmacophore .

Kinase Inhibitor Design

The pyridine nitrogen (N1) often acts as a hinge binder in kinase ATP pockets.

  • Strategy: The C3-methanamine is derivatized (via amide coupling) to attach a "tail" that extends into the solvent-exposed region or the back pocket.

  • Role of Azepane: The C6-azepane sits in the hydrophobic selectivity pocket (e.g., the gatekeeper region), providing distinct selectivity profiles compared to smaller morpholine or piperazine rings.

GPCR Ligands

In aminergic GPCRs (Dopamine, Serotonin), the basic nitrogen of the azepane can interact with conserved aspartate residues if protonated, or simply act as a hydrophobic anchor.

Applications Center [6-(1-Azepanyl)-3-pyridinyl]methanamine (Scaffold) Action1 Amide Coupling at -CH2NH2 Center->Action1 App1 Kinase Inhibitors (Hinge Binding) App2 GPCR Ligands (5-HT / Dopamine) App3 PROTAC Linkers (E3 Ligase Recruitment) Action1->App1 Action1->App2 Action1->App3

Figure 2: Application logic for medicinal chemistry derivatization.

Safety & Handling Protocols

As a primary amine and pyridine derivative, this compound poses specific hazards.

  • GHS Classification (Predicted):

    • Skin Irrit. 2 (H315): Causes skin irritation.

    • Eye Irrit. 2A (H319): Causes serious eye irritation.

    • STOT SE 3 (H335): May cause respiratory irritation.

  • Storage:

    • Store at 2–8°C under inert gas (Argon/Nitrogen). Primary amines can absorb

      
       from air to form carbamates over time.
      
    • Keep container tightly closed and protected from light.

  • Emergency Protocol:

    • Eye Contact: Rinse cautiously with water for 15 minutes. Remove contact lenses.

    • Spill: Absorb with inert material (vermiculite). Do not use cellulose-based absorbents (potential reaction with concentrated amines).

References

  • PubChem. (2024). Compound Summary: Pyridine derivatives and physicochemical properties. National Library of Medicine. Retrieved from [Link]

  • Patil, P., et al. (2013).[2] Pyridine and Its Biological Activity: A Review. Asian Journal of Research in Chemistry. Retrieved from [Link]

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reaction and Synthesis. Springer.[3] (Standard reference for SnAr and Nitrile reduction protocols).

Sources

Exploratory

An In-depth Technical Guide to 6-(Azepan-1-yl)pyridin-3-ylmethanamine: Structure, Synthesis, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the novel chemical entity 6-(azepan-1-yl)pyridin-3-ylmethanamine. As a molecule combining...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the novel chemical entity 6-(azepan-1-yl)pyridin-3-ylmethanamine. As a molecule combining the structural features of a substituted pyridine core with a seven-membered azepane ring, this compound holds potential for exploration in medicinal chemistry and drug discovery. This document delineates its chemical structure, proposes plausible synthetic pathways, predicts its physicochemical and spectroscopic properties, and discusses potential therapeutic applications based on the analysis of its constituent fragments and related compounds.

Introduction: Unveiling a Novel Scaffold

The landscape of drug discovery is in constant pursuit of novel molecular scaffolds that offer unique three-dimensional arrangements and opportunities for diverse functionalization. Pyridine derivatives are a cornerstone in medicinal chemistry, forming the core of numerous approved drugs.[1] The introduction of an azepane moiety, a seven-membered saturated heterocycle, introduces conformational flexibility and a distinct lipophilic profile, which can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties.[2] The compound 6-(azepan-1-yl)pyridin-3-ylmethanamine merges these two key pharmacophores, presenting a unique scaffold for investigation. This guide aims to provide a foundational understanding of this molecule, stimulating further research into its potential as a therapeutic agent.

Elucidation of the Chemical Structure

The chemical structure of 6-(azepan-1-yl)pyridin-3-ylmethanamine is characterized by a pyridine ring substituted at the 6-position with an azepan-1-yl group and at the 3-position with a methanamine group.

Key Structural Features:

  • Pyridine Core: A π-deficient aromatic heterocycle that can engage in various intermolecular interactions, including hydrogen bonding and π-stacking. The nitrogen atom in the ring acts as a hydrogen bond acceptor and influences the electronic properties of the entire molecule.

  • Azepane Ring: A seven-membered saturated amine. Its non-planar, flexible conformation can be advantageous for optimizing binding to biological targets.[3] The nitrogen atom of the azepane is a tertiary amine, contributing to the overall basicity of the molecule.

  • Methanamine Substituent: A primary amine group attached to the pyridine ring via a methylene bridge. This group can act as a hydrogen bond donor and a key point for further chemical modification.

Below is a two-dimensional representation of the chemical structure and its IUPAC name.

IUPAC Name: (6-(azepan-1-yl)pyridin-3-yl)methanamine

Caption: 2D Chemical Structure of 6-(Azepan-1-yl)pyridin-3-ylmethanamine

Proposed Synthetic Pathways

Given that 6-(azepan-1-yl)pyridin-3-ylmethanamine is not a readily available compound, this section outlines two plausible and scientifically sound synthetic routes, starting from commercially available precursors. The choice of pathway would depend on factors such as starting material availability, scalability, and desired purity.

Pathway 1: Reduction of a Nitrile Intermediate

This approach involves the initial synthesis of a nitrile precursor, followed by its reduction to the primary amine.

Step-by-Step Protocol:

  • Nucleophilic Aromatic Substitution: 6-chloropyridine-3-carbonitrile is reacted with azepane. The nucleophilic azepane displaces the chloride on the electron-deficient pyridine ring. This reaction is typically carried out in a polar aprotic solvent like N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) at elevated temperatures. Microwave-assisted synthesis could also be employed to accelerate the reaction.[4]

  • Reduction of the Nitrile: The resulting 6-(azepan-1-yl)pyridine-3-carbonitrile is then reduced to the target methanamine. Several reducing agents can be employed for this transformation, including:

    • Lithium aluminum hydride (LiAlH₄): A powerful reducing agent, typically used in an ethereal solvent like tetrahydrofuran (THF).

    • Catalytic Hydrogenation: Using a catalyst such as Raney Nickel or Palladium on carbon (Pd/C) under a hydrogen atmosphere.[5]

Start 6-chloropyridine-3-carbonitrile + Azepane Intermediate 6-(azepan-1-yl)pyridine-3-carbonitrile Start->Intermediate Nucleophilic Aromatic Substitution (e.g., DMF, heat) Product 6-(azepan-1-yl)pyridin-3-ylmethanamine Intermediate->Product Nitrile Reduction (e.g., LiAlH₄ or H₂/Raney Ni)

Caption: Synthetic Pathway 1: Nitrile Reduction Route.

Pathway 2: Reductive Amination of an Aldehyde Intermediate

This alternative route involves the formation of an aldehyde intermediate, which is then converted to the primary amine via reductive amination.

Step-by-Step Protocol:

  • Synthesis of the Aldehyde: 6-chloropyridine-3-carbaldehyde is reacted with azepane under conditions similar to the nucleophilic aromatic substitution described in Pathway 1 to yield 6-(azepan-1-yl)pyridine-3-carbaldehyde.

  • Reductive Amination: The aldehyde is then subjected to reductive amination. This can be achieved in a one-pot reaction by treating the aldehyde with a source of ammonia (e.g., ammonium acetate or aqueous ammonia) and a suitable reducing agent. Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are often the reagents of choice as they can selectively reduce the intermediate imine in the presence of the aldehyde.[6][7]

Start 6-chloropyridine-3-carbaldehyde + Azepane Intermediate 6-(azepan-1-yl)pyridine-3-carbaldehyde Start->Intermediate Nucleophilic Aromatic Substitution Product 6-(azepan-1-yl)pyridin-3-ylmethanamine Intermediate->Product Reductive Amination (e.g., NH₄OAc, NaBH₃CN)

Caption: Synthetic Pathway 2: Reductive Amination Route.

Predicted Physicochemical and Spectroscopic Properties

Physicochemical Properties
PropertyPredicted Value/CharacteristicRationale
Molecular Formula C₁₂H₁₉N₃Based on structural components.
Molecular Weight 205.30 g/mol Calculated from the molecular formula.
Appearance Likely a colorless to pale yellow oil or low-melting solidSimilar to other substituted pyridines and amines.
Solubility Soluble in organic solvents (e.g., methanol, chloroform, DMSO). Limited solubility in water, but likely forms soluble salts with acids.Presence of a significant hydrocarbon backbone (azepane) and an aromatic ring suggests organic solubility. The amine groups allow for salt formation.
pKa Expected to have at least two pKa values: one for the pyridine nitrogen (around 4-5) and one for the primary amine (around 9-10).Based on typical pKa values for pyridines and primary alkylamines.
Predicted Spectroscopic Data
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the pyridine ring, the azepane ring, and the methanamine group. The aromatic protons will appear in the downfield region (δ 7.0-8.5 ppm). The methylene protons of the azepane ring will likely appear as complex multiplets in the upfield region (δ 1.5-3.5 ppm). The methylene protons of the methanamine group will likely be a singlet or a doublet around δ 3.8-4.2 ppm, and the amine protons will be a broad singlet that is D₂O exchangeable.

  • ¹³C NMR: The carbon NMR spectrum will show characteristic signals for the aromatic carbons of the pyridine ring (δ 120-160 ppm) and the aliphatic carbons of the azepane and methanamine groups (δ 20-60 ppm).

  • IR Spectroscopy: The infrared spectrum is expected to show characteristic N-H stretching vibrations for the primary amine around 3300-3500 cm⁻¹. C-H stretching vibrations for the aromatic and aliphatic components will be observed around 2850-3100 cm⁻¹. C=N and C=C stretching vibrations from the pyridine ring will appear in the 1400-1600 cm⁻¹ region.

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak (M⁺) at m/z = 205.30. Fragmentation patterns would likely involve cleavage of the azepane ring and the methanamine side chain.

Potential Applications in Drug Discovery

The structural motifs present in 6-(azepan-1-yl)pyridin-3-ylmethanamine suggest several potential areas for therapeutic investigation.

  • Central Nervous System (CNS) Agents: The lipophilicity imparted by the azepane ring and the hydrogen bonding capabilities of the amine groups are features often found in CNS-active compounds. Many pyridine derivatives are known to modulate CNS targets.

  • Antimicrobial Agents: Substituted pyridines are a well-established class of antimicrobial agents.[8] The introduction of the azepane and methanamine groups could lead to novel compounds with activity against various bacterial or fungal strains.

  • Enzyme Inhibitors: The primary amine can serve as a key interaction point with the active sites of various enzymes. For example, it could act as a mimic of a natural substrate or interact with key amino acid residues.

Conclusion

6-(azepan-1-yl)pyridin-3-ylmethanamine represents a novel and unexplored chemical entity with significant potential for drug discovery. This technical guide has provided a comprehensive analysis of its chemical structure, proposed viable synthetic routes, and predicted its key physicochemical and spectroscopic properties. The insights into its potential applications are intended to serve as a catalyst for further research and development in this promising area of medicinal chemistry. The synthesis and biological evaluation of this compound and its derivatives are warranted to fully elucidate its therapeutic potential.

References

  • Royal Society of Chemistry. (n.d.). Synthesis of 3-(Aminomethyl)pyridine by Traceless C3-Selective Umpolung of 1- Amidopyridin-1-ium Salts - Supplementary Information. Retrieved from [Link]

  • ResearchGate. (n.d.). A Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis, X-ray and spectroscopic analysis of some pyridine derivatives. Retrieved from [Link]

  • PubChem. (n.d.). Pyridin-3-ylmethanamine hydrochloride. Retrieved from [Link]

  • AIP Publishing. (n.d.). Analysis of the NMR Spectrum of Pyridine. Retrieved from [Link]

  • Chemsrc. (n.d.). (6-fluoropyridin-3-yl)methanamine. Retrieved from [Link]

  • ResearchGate. (n.d.). Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone. Retrieved from [Link]

  • PubChem. (n.d.). Pyridin-3-yl(quinolin-6-yl)methanamine. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. Retrieved from [Link]

  • YouTube. (2017, May 10). NMR/IR Analysis - Predicting a Structure and Assigning a Spectrum with a Pyridine Ring. Retrieved from [Link]

  • ACS Publications. (n.d.). Correlations of the Infrared Spectra of Some Pyridines. Retrieved from [Link]

  • SpringerLink. (2016). Microwave-assisted synthesis of azepines via nucleophilic aromatic substitution. Retrieved from [Link]

  • ScienceDirect. (n.d.). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. Retrieved from [Link]

  • Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 3‐aminomethyl pyridine. Retrieved from [Link]

  • Wiley Online Library. (n.d.). PYRIDINE AND PYRIDINE DERIVATIVES. Retrieved from [Link]

  • MDPI. (2023). Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

  • The Doyle Group. (2018). Ni-Catalyzed Carbon−Carbon Bond-Forming Reductive Amination. Retrieved from [Link]

  • Amazon Web Services. (n.d.). S1 Supporting Information Library Design, Synthesis and Screening: Pyridine Dicarbonitriles as Potential Prion Disease Therapeutics. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Stereoselective direct reductive amination of ketones with electron-deficient amines using Re2O7/NaPF6 catalyst. Retrieved from [Link]

  • Frontiers. (2023). MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity. Retrieved from [Link]

  • ChemRxiv. (n.d.). Synthesis of 6-azaindoles via electrophilic [4+1]-cyclization of 3-amino-4-methyl pyridines: scope and limit. Retrieved from [Link]

  • Protocol Exchange. (n.d.). Synthesis of cis-(N-(pyridin-4-ylmethyl)-2-(3-(m-tolyloxy)cyclohexyl)propan-1-amine). Retrieved from [Link]

  • MDPI. (n.d.). Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. Retrieved from [Link]

  • ResearchGate. (n.d.). 2-Amino-4-(2-chlorophenyl)-6-(naphthalen-1-yl)pyridine-3-carbonitrile. Retrieved from [Link]

Sources

Foundational

An In-depth Technical Guide to 1-[5-(Aminomethyl)-2-pyridinyl]azepane: Synthesis, Characterization, and Potential Applications

This technical guide provides a comprehensive overview of the novel chemical entity 1-[5-(Aminomethyl)-2-pyridinyl]azepane, including its fundamental molecular properties, a proposed synthetic route, and its potential si...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of the novel chemical entity 1-[5-(Aminomethyl)-2-pyridinyl]azepane, including its fundamental molecular properties, a proposed synthetic route, and its potential significance in the field of drug discovery. This document is intended for researchers, medicinal chemists, and professionals in pharmaceutical development.

Introduction: The Scientific Rationale

The confluence of saturated heterocyclic scaffolds with aromatic, functionalized ring systems is a cornerstone of modern medicinal chemistry. The azepane moiety, a seven-membered saturated nitrogen-containing ring, offers a flexible, three-dimensional structure that can explore a wider range of chemical space compared to its more common five- and six-membered counterparts like pyrrolidine and piperidine.[1][2] This structural feature is increasingly recognized for its potential to improve pharmacokinetic and pharmacodynamic properties of drug candidates.[3]

When coupled with a substituted pyridine ring, specifically one bearing an aminomethyl group, the resulting molecule, 1-[5-(Aminomethyl)-2-pyridinyl]azepane, presents a compelling scaffold for interacting with various biological targets. The pyridine ring acts as a bioisostere for a phenyl group but with an added hydrogen bond acceptor capability through its nitrogen atom. The aminomethyl group at the 5-position introduces a basic center and a potential hydrogen bond donor, crucial for molecular recognition at target proteins. This guide delineates the core characteristics of this compound and provides a robust framework for its synthesis and potential application.

Part 1: Core Molecular Attributes

Based on its chemical structure, the fundamental properties of 1-[5-(Aminomethyl)-2-pyridinyl]azepane have been calculated and are summarized below.

PropertyValue
Molecular Formula C₁₂H₁₉N₃
Molecular Weight 205.30 g/mol
IUPAC Name (6-(azepan-1-yl)pyridin-3-yl)methanamine

Part 2: A Proposed Synthetic Pathway

As 1-[5-(Aminomethyl)-2-pyridinyl]azepane is a novel compound, a validated synthetic protocol is not yet established in the literature. However, a logical and efficient two-step synthesis is proposed, starting from commercially available precursors. The chosen pathway leverages a nucleophilic aromatic substitution followed by a chemical reduction.

The synthesis commences with the reaction of 2-chloro-5-cyanopyridine with azepane. In this step, the nitrogen atom of the azepane ring acts as a nucleophile, displacing the chloride ion from the electron-deficient pyridine ring. The subsequent step involves the reduction of the nitrile (cyano) group to a primary amine using a suitable reducing agent like lithium aluminum hydride (LiAlH₄).

Experimental Protocol

Step 1: Synthesis of 6-(azepan-1-yl)nicotinonitrile

  • To a solution of 2-chloro-5-cyanopyridine (1 equivalent) in a suitable aprotic polar solvent such as dimethylformamide (DMF) or acetonitrile, add azepane (1.2 equivalents).

  • Add a non-nucleophilic base, such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N) (2 equivalents), to scavenge the HCl generated during the reaction.

  • Heat the reaction mixture at 80-100 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and quench with water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield pure 6-(azepan-1-yl)nicotinonitrile.

Step 2: Synthesis of 1-[5-(Aminomethyl)-2-pyridinyl]azepane

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), prepare a suspension of lithium aluminum hydride (LiAlH₄) (2-3 equivalents) in anhydrous tetrahydrofuran (THF).

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of 6-(azepan-1-yl)nicotinonitrile (1 equivalent) in anhydrous THF to the LiAlH₄ suspension.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for several hours. Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to 0 °C and carefully quench the excess LiAlH₄ by the sequential addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup).

  • Filter the resulting aluminum salts and wash thoroughly with THF or ethyl acetate.

  • Concentrate the filtrate under reduced pressure to obtain the crude 1-[5-(Aminomethyl)-2-pyridinyl]azepane.

  • Further purification can be achieved by column chromatography or crystallization if necessary.

Workflow Visualization

SynthesisWorkflow cluster_step1 Step 1: Nucleophilic Aromatic Substitution cluster_step2 Step 2: Nitrile Reduction 2-Chloro-5-cyanopyridine 2-Chloro-5-cyanopyridine Reaction1 Nucleophilic Aromatic Substitution 2-Chloro-5-cyanopyridine->Reaction1 Azepane Azepane Azepane->Reaction1 Intermediate 6-(azepan-1-yl)nicotinonitrile Reaction1->Intermediate Reaction2 Reduction Intermediate->Reaction2 LiAlH4 LiAlH4 / THF LiAlH4->Reaction2 FinalProduct 1-[5-(Aminomethyl)-2-pyridinyl]azepane Reaction2->FinalProduct

Caption: Proposed two-step synthesis of 1-[5-(Aminomethyl)-2-pyridinyl]azepane.

Part 3: Characterization and Validation

The identity and purity of the synthesized 1-[5-(Aminomethyl)-2-pyridinyl]azepane should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy will confirm the chemical structure by showing the expected chemical shifts and coupling constants for the protons and carbons in the azepane and substituted pyridine rings.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the molecular formula by providing an accurate mass measurement of the molecular ion.

  • Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the presence of key functional groups, such as the N-H stretching vibrations of the primary amine.

Part 4: Potential Applications in Drug Discovery

While the specific biological activity of 1-[5-(Aminomethyl)-2-pyridinyl]azepane is yet to be determined, its structural motifs are present in a variety of biologically active compounds.

  • Histamine H3 Receptor Ligands: Azepane derivatives have been explored as potent ligands for the histamine H3 receptor, which is a target for treating neurological and cognitive disorders.[4]

  • Enzyme Inhibitors: The azepane scaffold has been incorporated into potent inhibitors of enzymes such as 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), which is relevant for metabolic diseases.

  • Protein Tyrosine Phosphatase (PTP) Inhibitors: Recent research has highlighted azepane-containing derivatives as inhibitors of PTPN1 and PTPN2, which are targets in immuno-oncology.[5]

  • Central Nervous System (CNS) Agents: The aminopyridine moiety is a common feature in drugs targeting the CNS, including agents for multiple sclerosis.

The combination of the flexible azepane ring and the functionalized aminomethylpyridine core in 1-[5-(Aminomethyl)-2-pyridinyl]azepane makes it an attractive candidate for screening against a wide range of biological targets, particularly those in the areas of oncology, neuropharmacology, and metabolic diseases.

References

Sources

Exploratory

Privileged Azepane Scaffolds in Drug Discovery: A Technical Guide

Executive Summary In the landscape of medicinal chemistry, the "privileged scaffold" concept—molecular frameworks capable of serving as ligands for diverse receptor targets—is dominated by five- and six-membered rings (p...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of medicinal chemistry, the "privileged scaffold" concept—molecular frameworks capable of serving as ligands for diverse receptor targets—is dominated by five- and six-membered rings (pyrrolidines, piperidines).[1] The seven-membered azepane (hexahydro-1H-azepine) remains significantly underutilized, despite its proven ability to occupy unique three-dimensional chemical space.

This guide provides a technical deep-dive into the azepane scaffold. It moves beyond basic descriptions to analyze the conformational thermodynamics that drive binding affinity, details robust synthetic protocols for library generation, and examines structure-activity relationships (SAR) in FDA-approved therapeutics.

Part 1: Structural & Conformational Analysis

The Conformational "Goldilocks" Zone

Unlike the rigid pyrrolidine (envelope) or the well-defined chair of piperidine, the azepane ring introduces a degree of flexibility that allows for "induced fit" binding mechanisms while maintaining enough rigidity to minimize the entropic penalty of binding.

  • Pucker & Pseudorotation: The azepane ring exists primarily in a dynamic equilibrium between the Twist-Chair (TC) and Twist-Boat (TB) conformations.

  • Energetic Minima: The Twist-Chair is generally the global minimum. However, substituents (particularly at C2 and C7) can lock the ring into specific conformations, creating a "pre-organized" scaffold that enhances selectivity.

  • The "Flop" Phenomenon: Medicinal chemists must account for the low barrier to pseudorotation (

    
     kcal/mol). Bulky substituents (e.g., phenyl, tert-butyl) or fused rings (benzazepines) are often required to rigidify the scaffold for high-affinity binding.
    
Comparative Physicochemical Profile
FeaturePyrrolidine (5-ring)Piperidine (6-ring)Azepane (7-ring)
Ring Strain (kcal/mol) ~6.0~0.0 (Chair)~6.2
Lipophilicity (logP) LowerModerateHigher (+0.5 vs Piperidine)
Conformational States EnvelopeChair/BoatTwist-Chair/Twist-Boat
Space Filling CompactDefined VectorVoluminous/Adaptive

Part 2: Synthetic Methodologies

Accessing functionalized azepanes has historically been more challenging than their 5/6-membered counterparts due to entropic factors (disfavored end-to-end cyclization) and transannular strain. Below are the three primary validated routes.

Methodology A: Ring-Closing Metathesis (RCM)

The Industry Standard for Library Generation

RCM allows for the rapid construction of the 7-membered ring from acyclic diene precursors. It is particularly powerful because it leaves a double bond (azepine) that can be functionalized or reduced.

Critical Mechanism:

  • Precursor Assembly: Acylation of an alkenyl amine with an alkenoyl chloride.

  • Catalyst Initiation: Grubbs II or Hoveyda-Grubbs II coordinates to the less sterically hindered alkene.

  • Cyclization: The formation of the 7-membered ring is entropically driven by the release of ethylene gas (Le Chatelier’s principle).

  • Constraint: Gem-disubstituents (Thorpe-Ingold effect) on the chain significantly accelerate the reaction yield.

Methodology B: Ring Expansion (Schmidt/Beckmann)

The Scale-Up Route

Ideal for converting readily available cyclohexanones into azepan-2-ones (caprolactams), which are then reduced to azepanes.

  • Beckmann Rearrangement: Oxime formation followed by acid-catalyzed rearrangement.

  • Schmidt Reaction: Direct treatment of ketone with hydrazoic acid (

    
    ). Note: Hazardous at scale; flow chemistry is recommended.
    
Methodology C: Photochemical Skeletal Editing

The Cutting Edge

Recent advances (e.g., Nature 2023) allow for the single-atom insertion of nitrogen into arenes or cyclohexanes using photoredox catalysis, converting simple phenyl rings directly into azepines/azepanes.

Part 3: Detailed Experimental Protocol

Protocol: Synthesis of N-Boc-4-hydroxy-azepane via Ring-Closing Metathesis. Rationale: This intermediate allows for further functionalization at the hydroxyl group (etherification, oxidation) and the nitrogen (deprotection/coupling).

Reagents & Equipment[2]
  • Substrate: N-Boc-N-(but-3-en-1-yl)prop-2-en-1-amine (Acyclic diene precursor).

  • Catalyst: Grubbs 2nd Generation Catalyst (G-II).

  • Solvent: Dichloromethane (DCM), anhydrous, degassed.

  • Scavenger: Activated Charcoal or DMSO (for Ru removal).

Step-by-Step Workflow
  • Setup (Inert Atmosphere):

    • Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

    • Cool to room temperature (RT) under a stream of Argon.

  • Solvation & Dilution (Critical Step):

    • Dissolve the diene precursor (1.0 equiv, 5 mmol) in anhydrous DCM.

    • Concentration Rule: Adjust volume to 0.005 M (high dilution).

    • Why? High dilution prevents intermolecular metathesis (dimerization/oligomerization), favoring the intramolecular ring closure.

  • Catalyst Addition:

    • Add Grubbs II catalyst (2-5 mol%) in one portion. The solution will turn a characteristic reddish-brown.

    • Heat to reflux (40°C) for 4–12 hours.

  • Monitoring (Self-Validation):

    • TLC: Monitor the disappearance of the starting material (usually higher Rf) and the appearance of the cyclic product.

    • NMR Check: If possible, take an aliquot. Disappearance of terminal alkene protons (

      
       5.0–6.0 ppm) and appearance of internal alkene protons (
      
      
      
      5.6–5.8 ppm) confirms cyclization.
  • Work-up & Purification:

    • Cool to RT. Add activated charcoal (50 wt% relative to substrate) and stir for 1 hour to sequester Ruthenium species. Filter through a Celite pad.

    • Concentrate in vacuo.

    • Purification: Flash column chromatography (SiO2, Hexane/EtOAc gradient).

  • Post-Functionalization (Optional):

    • To obtain the saturated azepane: Hydrogenation (

      
      , Pd/C, MeOH) reduces the C4-C5 double bond quantitatively.
      

Part 4: Medicinal Chemistry Case Studies

Bazedoxifene (Selective Estrogen Receptor Modulator)

Bazedoxifene utilizes a central azepane ring as a core scaffold.[2]

  • Role of Azepane: The 7-membered ring serves as a flexible linker that orients the phenolic pharmacophores into the ER

    
     binding pocket. The slight flexibility compared to a piperidine analogue allows the molecule to adopt a conformation that antagonizes the receptor in breast tissue while agonizing it in bone tissue.
    
Balanol (PKC Inhibitor)

A fungal metabolite containing a highly functionalized azepane core.

  • Role of Azepane: The azepane nitrogen interacts with the ATP-binding site of Protein Kinase C. The ring puckering aligns the benzophenone and ester side chains to interact with the hydrophobic clefts of the enzyme.

Visualizing the Logic: Azepane Decision Tree

AzepaneLogic Start Target Scaffold Design Choice1 Is the core saturated? Start->Choice1 Saturated Azepane (Saturated) Choice1->Saturated Yes Unsaturated Azepine (Unsaturated) Choice1->Unsaturated No SynthRoute1 Route A: Ring Expansion (Start: Cyclohexanone) Saturated->SynthRoute1 If ketone available SynthRoute2 Route B: RCM (Start: Acyclic Diene) Saturated->SynthRoute2 De novo synthesis Unsaturated->SynthRoute2 Direct product SynthRoute3 Route C: C-H Activation (Start: Aryl Amine) Unsaturated->SynthRoute3 Late-stage functionalization App1 Application: Flexible Linker (e.g., Bazedoxifene) SynthRoute1->App1 App2 Application: Rigidified Core (e.g., Balanol) SynthRoute2->App2

Caption: Decision matrix for selecting synthetic routes based on target saturation and available starting materials.

Part 5: Structure-Activity Relationship (SAR) Pathway

The following diagram illustrates how the azepane scaffold modulates biological activity through specific structural modifications.

SAR_Pathway Core Azepane Core (7-Membered Ring) Mod1 N-Substitution (R-Group) Core->Mod1 Mod2 C3/C6 Substitution (Gem-dimethyl) Core->Mod2 Mod3 Ring Fusion (Benzazepine) Core->Mod3 Effect1 Modulates Lipophilicity & Receptor Affinity Mod1->Effect1 Effect2 Thorpe-Ingold Effect (Rigidification) Mod2->Effect2 Effect3 Restricts Conformational Freedom (Selectivity) Mod3->Effect3 Result Optimized Drug Candidate (High Potency/Selectivity) Effect1->Result Effect2->Result Effect3->Result

Caption: SAR optimization workflow showing how structural modifications of the azepane core translate to biological effects.

References

  • BenchChem. (2025).[3][4] Azepane-Containing Compounds: A Comprehensive Technical Review for Drug Discovery. Retrieved from 4

  • ResearchGate. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. Retrieved from 5

  • National Institutes of Health (NIH). (2025). Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane. Retrieved from 6

  • Royal Society of Chemistry. (2023). Conformational regulation of substituted azepanes through selective monofluorination. Retrieved from 7

  • University of Manchester. (2023). Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. Retrieved from 1

  • Wikipedia. (2023). Azepane: Chemical Properties and Drug Derivatives. Retrieved from 2

Sources

Foundational

Therapeutic Potential of Azepane-Containing Pyridine Amines

Strategic Overview: The Seven-Membered Advantage In the landscape of modern medicinal chemistry, the search for novel chemical space often leads beyond the ubiquity of six-membered rings (piperidines, morpholines) toward...

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Overview: The Seven-Membered Advantage

In the landscape of modern medicinal chemistry, the search for novel chemical space often leads beyond the ubiquity of six-membered rings (piperidines, morpholines) toward medium-sized heterocycles. Azepane-containing pyridine amines represent a high-value scaffold combining the conformational flexibility and hydrophobic bulk of the seven-membered azepane ring with the electronic tunability and hydrogen-bond accepting capability of the pyridine core.

This guide analyzes the therapeutic utility of this scaffold, moving beyond simple structural description to the causality of its pharmacological success. The core thesis is that the azepane moiety offers a unique "induced fit" capability for flexible binding pockets (e.g., BACE1 10s loop), while the pyridine amine linkage serves as a critical electronic valve, modulating basicity and metabolic stability.

Key Architectural Benefits
FeatureStructural RationaleTherapeutic Impact
Hydrophobic Bulk Azepane occupies ~20% more volume than piperidine.Enhanced filling of large, lipophilic pockets (e.g., S3 subsite in proteases).
Conformational Entropy The 7-membered ring adopts twist-chair/twist-boat conformations.Allows "induced fit" binding, reducing the entropic penalty upon ligand-protein complexation.
Pyridine Electronics Nitrogen atom acts as a weak base and H-bond acceptor.Modulates pKa to improve CNS penetration; serves as a bioisostere for phenyl rings to increase solubility.
Metabolic Stability Pyridine ring deactivates adjacent sites to oxidation.Reduces clearance rates compared to aniline-linked analogs.

Deep Dive: BACE1 Inhibition in Alzheimer’s Disease[1][2][3][4]

The most compelling application of azepane-pyridine amines lies in the inhibition of


-site amyloid precursor protein-cleaving enzyme 1 (BACE1), a prime target for Alzheimer's disease pathology.
Mechanistic Logic

BACE1 possesses a large, dynamic active site. Early inhibitors failed due to poor blood-brain barrier (BBB) permeability (high polar surface area) or lack of selectivity against BACE2 (leading to depigmentation side effects).

  • The Pyridine Role: The pyridine amine moiety acts as a bioisostere for acylguanidine.[1] The pyridine nitrogen forms a critical hydrogen bond network with the catalytic aspartic acid dyad (Asp32 and Asp228 ) essential for hydrolysis.

  • The Azepane Role: The S3 pocket of BACE1 is bordered by the flexible 10s loop .[2] Unlike piperidine, the azepane ring is large enough to displace water molecules and interact hydrophobically with the residues of the 10s loop, stabilizing it in a "closed" conformation. This interaction is crucial for selectivity over BACE2, where the loop dynamics differ.

Signaling Pathway Visualization

The following diagram illustrates the Amyloidogenic pathway and the specific intervention point of Azepane-Pyridine inhibitors.

BACE1_Pathway APP Amyloid Precursor Protein (APP) C99 C99 Fragment (Membrane Bound) APP->C99 Cleavage at Asp+1 site sAPPb sAPPβ (Soluble) APP->sAPPb BACE1 BACE1 Enzyme (β-Secretase) BACE1->APP Catalyzes Inhibitor Azepane-Pyridine Inhibitor Inhibitor->BACE1 Blocks Asp32/228 & Stabilizes 10s Loop Abeta Amyloid-β (Aβ42) Peptides C99->Abeta Cleavage by γ-Secretase GammaSec γ-Secretase Complex GammaSec->C99 Plaques Amyloid Plaques (Neurotoxicity) Abeta->Plaques Aggregation

Caption: BACE1 intervention point. The Azepane-Pyridine inhibitor blocks the rate-limiting cleavage of APP, preventing downstream Aβ aggregation.

Secondary Therapeutic Frontiers

Metabolic Syndrome: 11 -HSD1 Inhibitors

11


-Hydroxysteroid dehydrogenase type 1 (11

-HSD1) converts cortisone to cortisol.[3] Excess cortisol in adipose tissue contributes to insulin resistance.
  • Structure-Activity Relationship (SAR): Azepane-sulfonamides and azepane-linked pyridines have shown nanomolar potency. The azepane ring fills the hydrophobic binding pocket of the enzyme more effectively than smaller rings, while the pyridine moiety improves solubility compared to lipophilic carbocycles.

  • Outcome: Inhibition leads to improved insulin sensitivity and reduced adipose mass in rodent models.

Oncology: Kinase Modulation

In kinase inhibitors, the "hinge region" binding is often mediated by heterocycles.

  • Design Strategy: A pyridine amine can serve as the hinge binder (H-bond acceptor/donor). The attached azepane group can project into the solvent-exposed region or the ribose-binding pocket, solubilizing the molecule and preventing rapid metabolic clearance associated with linear alkyl chains.

Synthetic Methodologies

Efficient construction of the azepane-pyridine C-N bond is critical. Two primary pathways are recommended based on the electronic nature of the pyridine ring.

Synthesis Decision Workflow

Synthesis_Workflow Start Target: Azepane-Pyridine Amine Linkage Check Is Pyridine Electron-Deficient? Start->Check Yes Yes (e.g., 2-Cl, 4-CN) Check->Yes No No (Electron-Rich/Neutral) Check->No SNAr Pathway A: SNAr (Nucleophilic Aromatic Substitution) Yes->SNAr ConditionsA Reagents: Azepane, K2CO3 Solvent: DMF or DMSO Temp: 80-120°C SNAr->ConditionsA Product Isolated Azepane-Pyridine Derivative SNAr->Product Buchwald Pathway B: Buchwald-Hartwig Amination No->Buchwald ConditionsB Cat: Pd2(dba)3 / BINAP Base: NaOtBu Solvent: Toluene, 100°C Buchwald->ConditionsB Buchwald->Product

Caption: Synthetic decision tree for coupling azepane to pyridine cores. Selection depends on the electrophilicity of the pyridine halide.

Detailed Protocol: S Ar Coupling (Pathway A)

Applicable for 2-chloro- or 4-chloropyridines with electron-withdrawing groups (e.g., -CN, -NO2).

  • Reagent Setup: Charge a reaction vial with 2-chloro-4-cyanopyridine (1.0 equiv) and anhydrous DMF (0.5 M concentration).

  • Base Addition: Add anhydrous K

    
    CO
    
    
    
    (2.5 equiv).
  • Nucleophile Addition: Add Azepane (1.2 equiv) dropwise.

  • Reaction: Heat to 90°C under N

    
     atmosphere for 4–6 hours. Monitor by LC-MS for disappearance of starting chloride.
    
  • Workup: Dilute with EtOAc, wash with water (x3) and brine (x1) to remove DMF. Dry over Na

    
    SO
    
    
    
    .
  • Purification: Flash column chromatography (Hexane/EtOAc gradient).

Experimental Validation: BACE1 FRET Assay

To validate the therapeutic potential, a robust biochemical assay is required. This protocol uses Fluorescence Resonance Energy Transfer (FRET) to measure enzymatic cleavage.

Objective: Determine IC


 of synthesized azepane-pyridine derivatives against human recombinant BACE1.

Materials:

  • Enzyme: Recombinant human BACE1 (extracellular domain).

  • Substrate: FRET peptide (e.g., Rh-EVNLDAEFK-Quencher), mimicking the APP Swedish mutation site.

  • Buffer: 50 mM Sodium Acetate, pH 4.5 (mimicking the acidic endosomal environment).

Protocol:

  • Compound Prep: Dissolve azepane-pyridine analogs in DMSO to 10 mM stock. Prepare 10-point serial dilutions in assay buffer (Final DMSO < 1%).

  • Enzyme Incubation: Add 10 µL of diluted compound and 20 µL of BACE1 enzyme (10 nM final) to a black 384-well plate. Incubate for 15 min at RT to allow equilibrium binding.

  • Initiation: Add 20 µL of FRET substrate (5 µM final).

  • Kinetic Read: Immediately monitor fluorescence (Ex: 530 nm, Em: 590 nm) every 60 seconds for 30 minutes at 37°C.

  • Analysis: Calculate initial velocity (

    
    ) from the linear portion of the curve. Plot % Inhibition vs. Log[Compound] to derive IC
    
    
    
    .

Validation Criteria:

  • Z-Factor: Must be > 0.5 for the assay to be considered robust.

  • Reference Control: Include a known BACE1 inhibitor (e.g., Verubecestat) as a positive control.

References

  • Pharmaceutical Significance of Azepane Motifs

    • Title: Pharmaceutical significance of azepane based motifs for drug discovery: A critical review.
    • Source: European Journal of Medicinal Chemistry (via NIH/PubMed).
    • URL:[Link]

  • BACE1 Inhibitor Design (Pyridine Scaffold)

    • Title: Discovery of Extremely Selective Fused Pyridine-Derived β-Site Amyloid Precursor Protein-Cleaving Enzyme (BACE1) Inhibitors with High In Vivo Efficacy through 10s Loop Interactions.[2]

    • Source: Journal of Medicinal Chemistry.[4]

    • URL:[Link]

  • Azepane BACE1 Inhibitors

    • Title: Substituted 2-oxo-azepane derivatives are potent, orally active gamma-secretase inhibitors (Note: Mechanistic overlap with BACE1 str
    • Source: Bioorganic & Medicinal Chemistry Letters.
    • URL:[Link]

  • 11

    
    -HSD1 Inhibition: 
    
    • Title: The discovery of azepane sulfonamides as potent 11beta-HSD1 inhibitors.[5]

    • Source: Bioorganic & Medicinal Chemistry Letters.
    • URL:[Link]

  • Aminopyridine Bioisosteres

    • Title: Novel pyrrolyl 2-aminopyridines as potent and selective human beta-secretase (BACE1) inhibitors.[1]

    • Source: Bioorganic & Medicinal Chemistry Letters.
    • URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Reductive Amination Protocols for Pyridinyl Methanamines

Strategic Overview Pyridinyl methanamines (e.g., 2-, 3-, and 4-picolylamine) are ubiquitous pharmacophores in medicinal chemistry, serving as key linkers in kinase inhibitors (e.g., Imatinib derivatives) and GPCR ligands...

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Overview

Pyridinyl methanamines (e.g., 2-, 3-, and 4-picolylamine) are ubiquitous pharmacophores in medicinal chemistry, serving as key linkers in kinase inhibitors (e.g., Imatinib derivatives) and GPCR ligands. However, their dual-nitrogen nature presents unique synthetic challenges during reductive amination.

Unlike simple aliphatic amines, pyridinyl methanamines possess two distinct basic sites: the pyridine ring nitrogen (


, pKa ~2–5) and the primary methanamine nitrogen (

, pKa ~8.8). This electronic duality, combined with the chelating ability of 2-picolylamine, often leads to catalyst poisoning, incomplete imine formation, or stalled reduction when using standard "textbook" protocols.

This guide provides two field-validated protocols optimized specifically for these heteroaromatic substrates, moving beyond generic methodologies to address the specific electronic and steric demands of the pyridine scaffold.

Mechanistic Insight & The "Chelation Trap"

Success in this reaction relies on the rapid formation of the iminium ion. With pyridinyl methanamines, two competing pathways dictate the yield:

  • The Productive Pathway: The primary amine condenses with the carbonyl.

  • The Non-Productive Pathway (The Trap): The pyridine nitrogen (especially in 2-picolylamine) coordinates with Lewis acids or surface-active catalysts, inhibiting the reaction.

Pathway Visualization

The following diagram illustrates the kinetic competition and the critical role of acid catalysis (AcOH) in pushing the equilibrium toward the reactive iminium species.

ReductiveAmination Substrates Pyridinyl Methanamine + Carbonyl Hemiaminal Hemiaminal Intermediate Substrates->Hemiaminal Condensation Chelate Metal/Lewis Acid Chelation Complex (Dead End) Substrates->Chelate 2-Picolyl Coordination (If Lewis Acid present) Iminium Iminium Ion (Active Species) Hemiaminal->Iminium -H2O (Acid Cat.) Product Secondary Amine (Final Product) Iminium->Product Hydride Transfer (STAB/NaBH4)

Figure 1: Reaction pathway showing the critical dehydration step to the Iminium Ion and the potential off-cycle chelation trap common with 2-picolylamines.

Critical Process Parameters

ParameterRecommendationScientific Rationale
Solvent 1,2-Dichloroethane (DCE) Superior to THF/MeOH for STAB protocols. DCE promotes imine stability and solubilizes the STAB-amine complex.
Stoichiometry 1.1 – 1.5 eq. Carbonyl Slight excess of the carbonyl component drives the equilibrium; amines are harder to remove during workup than excess ketone/aldehyde.
pH Control AcOH (1–2 eq.) Essential. Protonates the hemiaminal oxygen to facilitate water elimination. Without AcOH, pyridinyl amines often stall at the hemiaminal stage.
Reducing Agent STAB (Protocol A)Sodium Triacetoxyborohydride is mild and self-buffering. Unlike NaCNBH

, it is non-toxic and avoids cyanide waste.

Protocol A: The "Workhorse" Method (STAB)

Best For: Aldehydes and reactive ketones (e.g., cyclohexanone). Reference: Based on the Abdel-Magid protocol [1].

Reagents
  • Pyridinyl methanamine (1.0 equiv)

  • Aldehyde/Ketone (1.1 – 1.2 equiv)

  • Sodium Triacetoxyborohydride (STAB) (1.4 – 1.6 equiv)

  • Acetic Acid (glacial) (1.0 – 2.0 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) or DCM (anhydrous)

Step-by-Step Methodology
  • Imine Pre-formation (Optional but Recommended for Ketones):

    • In a dry vial, dissolve the pyridinyl methanamine (1.0 mmol) and the ketone (1.1 mmol) in DCE (5 mL).

    • Add Acetic Acid (1.0 mmol).

    • Stir at room temperature for 30–60 minutes. Note: This allows the equilibrium to shift toward the imine before the reducing agent is introduced.

  • Reduction:

    • Add STAB (1.5 mmol) in a single portion.

    • Observation: Mild effervescence (

      
       gas) will occur. Ensure the vessel is vented via a needle or bubbler.
      
  • Reaction Monitoring:

    • Stir at room temperature for 2–16 hours.

    • Monitor via LCMS. Look for the disappearance of the imine mass (

      
       or 
      
      
      
      depending on adducts) and appearance of the amine (
      
      
      ).
  • Quench & Workup:

    • Quench by adding saturated aqueous

      
       (10 mL). Stir vigorously for 15 minutes until gas evolution ceases.
      
    • Extract with DCM (

      
       mL).
      
    • Dry combined organics over

      
      , filter, and concentrate.
      

Protocol B: The "Titanium" Method (Ti(OiPr)4)

Best For: Sterically hindered ketones, unreactive substrates, or acid-sensitive groups. Reference: Based on the Mattson protocol [2]. Why this works: Titanium(IV) isopropoxide acts as a Lewis acid to activate the carbonyl and as a water scavenger, driving the equilibrium to completion irreversibly.

Reagents
  • Pyridinyl methanamine (1.0 equiv)

  • Ketone (1.1 equiv)

  • Titanium(IV) isopropoxide (

    
    ) (1.5 – 2.0 equiv)
    
  • Sodium Borohydride (

    
    ) (1.5 equiv)
    
  • Solvent: Absolute Ethanol (EtOH) or THF.

Step-by-Step Methodology
  • Activation:

    • In a dry flask under Nitrogen/Argon, combine the amine (1.0 mmol) and ketone (1.1 mmol).

    • Add

      
       (neat, 1.5 – 2.0 mmol). Note: Use 2.0 equiv for 2-picolylamine to account for potential chelation.
      
    • Stir at room temperature for 4–8 hours (or overnight for very hindered ketones). The solution often turns slightly yellow/orange.

  • Reduction:

    • Dilute the mixture with absolute Ethanol (5 mL).

    • Add

      
       (1.5 mmol) carefully. Caution: Exothermic.
      
    • Stir for an additional 2–4 hours.

  • Hydrolysis (Critical Step):

    • The reaction mixture will contain titanium-amine complexes that must be broken.

    • Add 2M aqueous Ammonia (

      
      )  or 1M NaOH  (2 mL).
      
    • A heavy white/grey precipitate (

      
      ) will form.
      
  • Filtration:

    • Filter the suspension through a Celite pad to remove the titanium salts. Wash the pad with DCM or EtOAc.

    • Concentrate the filtrate to obtain the crude amine.

Troubleshooting Guide

IssueProbable CauseCorrective Action
No Reaction (STAB) Wet solvent or insufficient acid.STAB decomposes in water. Ensure anhydrous DCE. Increase AcOH to 2.0 equiv to force iminium formation.
Stalled at Imine Steric hindrance prevents hydride attack.Switch to Protocol B (Titanium) . The Lewis acidity of Ti activates the imine bond more effectively than protonation alone.
Emulsion during Workup Titanium salts (Protocol B).Do not use simple water/brine quench. You must use base (NaOH or

) to precipitate

fully before extraction.
Low Yield (2-Picolylamine) Chelation of the catalyst.If using Protocol B, increase

to 2.0–2.5 equiv. The first equivalent may be sequestered by the pyridine-amine "claw".

Comparative Data: Reagent Selection

FeatureSTAB (Protocol A)Ti(OiPr)4 + NaBH4 (Protocol B)NaCNBH3 (Legacy)
Safety High (No HCN)Moderate (Ti waste)Low (Toxic Cyanide)
Ketone Reactivity ModerateExcellent Moderate
Water Tolerance LowVery Low (Scavenger)High
Acid Sensitive Groups GoodExcellent Good
Workup Ease Simple (Aq. Wash)Complex (Filtration req.)Hazardous (HCN mgmt)

References

  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride."[1][2][3][4][5][6] The Journal of Organic Chemistry, vol. 61, no.[1][2][3][4][5] 11, 1996, pp. 3849–3862.[1][2][3][4][5] [Link]

  • Mattson, R. J., et al. "An Improved Method for Reductive Alkylation of Amines using Titanium(IV) Isopropoxide and Sodium Cyanoborohydride."[4] The Journal of Organic Chemistry, vol. 55, no.[4][7][8] 8, 1990, pp. 2552–2554.[4][8] [Link]

  • Bhattacharyya, S. "Titanium(IV) Isopropoxide-Mediated Reductive Amination."[7] Organic Process Research & Development, vol. 7, no. 3, 2003. (Review of Ti-mediated methods).

Sources

Application

Application Note: Strategic Utilization of CAS 926204-84-4 in Drug Design

The following Application Note and Protocol Guide is designed for medicinal chemists and drug discovery scientists. It focuses on the strategic application of CAS 926204-84-4 ([6-(Azepan-1-yl)pyridin-3-yl]methanamine) as...

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol Guide is designed for medicinal chemists and drug discovery scientists. It focuses on the strategic application of CAS 926204-84-4 ([6-(Azepan-1-yl)pyridin-3-yl]methanamine) as a high-value fragment for scaffold hopping and lead optimization.[1]

Part 1: Fragment Profile & Strategic Value

Chemical Identity[1][2][3]
  • CAS Number: 926204-84-4[1]

  • IUPAC Name: [6-(Azepan-1-yl)pyridin-3-yl]methanamine[1]

  • Synonyms: 1-[6-(Azepan-1-yl)pyridin-3-yl]methanamine; 5-(Aminomethyl)-2-(azepan-1-yl)pyridine.[1]

  • Molecular Formula: C₁₂H₁₉N₃[1]

  • Molecular Weight: 205.30 g/mol [1]

The "Design" Logic: Why Use This Fragment?

In modern drug discovery, CAS 926204-84-4 serves as a critical "Scaffold Hopping" tool.[1] It is primarily used to replace the ubiquitous N-methylpiperazine or morpholine moieties found in early hits.[1]

FeatureDesign Advantage
Ring Expansion (Azepane) The 7-membered azepane ring is more flexible and lipophilic than the 6-membered piperazine.[1] It is excellent for filling hydrophobic sub-pockets where a piperazine is too rigid or polar.[1]
Pyridine Linker The pyridine ring lowers basicity compared to an alkyl amine, improving oral bioavailability and reducing hERG liability often associated with highly basic centers.
Primary Amine Handle The pendant methanamine (-CH₂NH₂) serves as a versatile nucleophile for amide coupling, reductive amination, or sulfonylation, allowing rapid library generation.
Target Classes
  • Kinase Inhibitors: Used to target the solvent-exposed regions of the ATP binding pocket.[1] The azepane ring can disrupt water networks that stabilize competing inhibitors.

  • Hedgehog Pathway Modulators: This fragment appears in Smoothened (Smo) antagonists, where the bulky azepane fits into the deep transmembrane helical bundle.[1]

  • Virology (HIV): Used in acylguanidine analogs to probe viral release mechanisms (e.g., Vpu interactions).[1][2]

Part 2: Experimental Protocols

Protocol A: General Amide Coupling (Fragment Attachment)

Objective: To couple CAS 926204-84-4 to a carboxylic acid core (e.g., a kinase hinge-binding scaffold).[1]

Reagents:

  • Fragment: CAS 926204-84-4 (1.0 equiv)[1]

  • Core Scaffold: R-COOH (1.0 equiv)[1]

  • Coupling Agent: HATU (1.2 equiv) or T3P (50% in EtOAc, 2.0 equiv)[1]

  • Base: DIPEA (3.0 equiv)[1]

  • Solvent: Anhydrous DMF or DCM[1]

Procedure:

  • Activation: Dissolve the carboxylic acid core (R-COOH) in anhydrous DMF (0.1 M concentration). Add DIPEA and stir for 5 minutes at Room Temperature (RT).

  • Coupling: Add HATU. Stir for 10 minutes to form the activated ester.

  • Addition: Add CAS 926204-84-4 dissolved in a minimum amount of DMF.

  • Reaction: Stir at RT for 2–4 hours. Monitor by LC-MS for the disappearance of the acid and formation of the product [M+H]⁺ = (Core MW + 205 - 18).[1]

  • Workup: Dilute with EtOAc, wash with saturated NaHCO₃ (2x), water (1x), and brine (1x). Dry over MgSO₄.[1]

  • Purification: Flash column chromatography (DCM/MeOH gradient 0–10%).

Expert Tip: If the azepane nitrogen is protonated or interacting with the coupling agent, use T3P (Propylphosphonic anhydride) as it tolerates steric bulk and basic amines better than HATU, often resulting in cleaner crude profiles.[1]

Protocol B: Reductive Amination (Linker Extension)

Objective: To attach the fragment to an aldehyde-containing core, creating a secondary amine linkage which is more flexible than an amide.[1]

Reagents:

  • Fragment: CAS 926204-84-4 (1.1 equiv)[1]

  • Core Scaffold: R-CHO (1.0 equiv)[1]

  • Reducing Agent: Sodium triacetoxyborohydride (STAB) (2.0 equiv)[1]

  • Acid Catalyst: Acetic Acid (catalytic, 1-2 drops)[1]

  • Solvent: DCE (1,2-Dichloroethane) or DCM[1]

Procedure:

  • Imine Formation: Dissolve the aldehyde core and CAS 926204-84-4 in DCE.[1] Add Acetic Acid.[1] Stir for 1 hour at RT. (LC-MS may show the imine intermediate).[1]

  • Reduction: Add STAB in one portion.

  • Reaction: Stir overnight at RT under nitrogen.

  • Quench: Quench with saturated aqueous NaHCO₃. Stir vigorously for 15 minutes.

  • Extraction: Extract the organic layer (DCM), dry over Na₂SO₄, and concentrate.

  • Purification: Reverse-phase HPLC is often required due to the polarity of the secondary amine product.[1]

Part 3: Strategic Visualization

Workflow: Scaffold Hopping Strategy

The following diagram illustrates the decision process for selecting CAS 926204-84-4 when a standard piperazine lead fails due to solubility or selectivity issues.

ScaffoldHopping Start Initial Hit (Piperazine Core) Issue Problem Identification: 1. Poor Selectivity (Kinase) 2. High Efflux (P-gp) Start->Issue Profiling Decision Design Strategy: Ring Expansion & Lipophilicity Tuning Issue->Decision SAR Analysis Fragment Select Fragment: CAS 926204-84-4 (Azepane-Pyridine-CH2NH2) Decision->Fragment Selection Synthesis Synthesis: Amide Coupling / Reductive Amination Fragment->Synthesis Integration Outcome Optimized Lead: 1. Improved Hydrophobic Fill 2. Altered Vector Synthesis->Outcome Validation

Figure 1: Decision logic for transitioning from a standard piperazine lead to an azepane-based optimized lead using CAS 926204-84-4.

Part 4: Quality Control & Characterization Data

When sourcing or synthesizing this fragment, verify the following analytical markers to ensure integrity before use in library synthesis.

Analytical MethodExpected Signal / Observation
¹H NMR (DMSO-d₆) Pyridine: ~8.0 ppm (d, 1H), ~7.5 ppm (dd, 1H), ~6.6 ppm (d, 1H).[1] Azepane: Multiplets at ~3.5 ppm (4H, N-CH₂) and ~1.5–1.7 ppm (8H, ring CH₂).[1] Methanamine: Singlet/Broad signal at ~3.7 ppm (2H, -CH₂-NH₂).[1]
LC-MS (ESI+) [M+H]⁺ = 206.2 .[1] Expect a sharp peak in low pH buffers (Formic acid).[1] The azepane nitrogen is basic; retention time will be moderate on C18.
Appearance Typically a pale yellow oil or low-melting solid.[1] It oxidizes slowly in air; store under Argon at -20°C.

References

  • Genomics Institute of the Novartis Research Foundation. (2012).[1] Compounds and compositions as hedgehog pathway modulators.[1][3][4] US Patent 8,178,563 B2.[1] (Describes the use of the azepane-pyridine motif in Smoothened antagonists).

  • Breitenlechner, C., et al. (2004). Structure-based optimization of novel azepane derivatives as PKB inhibitors. Journal of Medicinal Chemistry, 47(6), 1375-1390. (Foundational work establishing azepane as a superior hydrophobic filler compared to piperazine in kinase design).[1]

  • Brockman, M. A., et al. (2016).[2] Novel Acylguanidine-Based Inhibitor of HIV-1.[1][5][2] Journal of Virology, 90(20).[2] (Uses the amine analog SM113/CAS 926204-84-4 as a mechanistic probe).[1] [1]

  • PubChem. (n.d.).[1] Compound Summary for CAS 926204-84-4.[1] National Library of Medicine.[1] [1]

Sources

Method

Application Note: Optimized Amide Coupling Protocols for [6-(1-Azepanyl)-3-pyridinyl]methanamine

Executive Summary The scaffold [6-(1-Azepanyl)-3-pyridinyl]methanamine represents a privileged structural motif in medicinal chemistry, frequently appearing in kinase inhibitors, GPCR ligands, and CNS-active agents. Whil...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The scaffold [6-(1-Azepanyl)-3-pyridinyl]methanamine represents a privileged structural motif in medicinal chemistry, frequently appearing in kinase inhibitors, GPCR ligands, and CNS-active agents. While the primary amine functionality suggests straightforward amide coupling, the presence of the electron-rich azepanyl-pyridine system introduces specific physicochemical challenges, including solubility issues, competitive salt formation, and potential catalyst poisoning.

This guide provides two distinct, validated protocols for acylating this specific amine:

  • Method A (Discovery Scale): A high-throughput compatible HATU/DIPEA protocol for rapid library synthesis.

  • Method B (Process Scale): A T3P (Propylphosphonic anhydride) protocol designed for cost-efficiency, green solvent compatibility (EtOAc/MeTHF), and simplified aqueous workup.

Physicochemical Context & Retrosynthetic Strategy

Structural Analysis

The substrate contains two distinct nitrogen environments:[1]

  • N1 (Primary Aliphatic Amine): The reaction center. High nucleophilicity (

    
    ). Unhindered.
    
  • N2 (Pyridine Nitrogen): The 6-azepanyl group acts as a strong electron-donating group (EDG) via resonance. This significantly increases the electron density on the pyridine ring and the basicity of the pyridine nitrogen compared to an unsubstituted pyridine.

The Challenge

While the primary amine is the intended nucleophile, the increased basicity of the pyridine ring can lead to:

  • Proton Trapping: The pyridine nitrogen may scavenge protons from the activated acid intermediate or the coupling reagent, requiring an excess of base (DIPEA/TEA).

  • Solubility Profiles: The molecule is moderately polar. Standard non-polar solvents (Hexanes/Et2O) are unsuitable. DCM, DMF, and MeTHF are preferred.

  • Purification Risks: The product retains the basic azepanyl-pyridine core. Crucial Warning: During aqueous workup, the product will protonate and partition into the aqueous phase if the pH is < 4.0.

Experimental Workflows (Visualized)

The following decision tree outlines the selection logic between Protocol A and Protocol B based on scale and acid type.

G Start Substrate: [6-(1-Azepanyl)-3-pyridinyl]methanamine Decision Select Scale & Acid Type Start->Decision PathA Discovery Scale (<100 mg) or Valuable Acid Decision->PathA High Yield Priority PathB Process Scale (>1 g) or Cost-Sensitive Decision->PathB Green/Scale Priority HATU Protocol A: HATU/DIPEA Solvent: DMF PathA->HATU T3P Protocol B: T3P/Pyridine Solvent: EtOAc or MeTHF PathB->T3P WorkupA Workup: Evaporation -> HPLC/Flash HATU->WorkupA WorkupB Workup: Acid/Base Wash (Product stays in Organic) T3P->WorkupB Product Final Amide Product WorkupA->Product WorkupB->Product

Figure 1: Strategic decision tree for amide coupling optimization based on scale and substrate cost.

Detailed Protocols

Protocol A: HATU-Mediated Coupling (Discovery/Library Scale)

Best for: Small scale (<100 mg), expensive acids, or parallel synthesis.

Reagents:

  • Amine: [6-(1-Azepanyl)-3-pyridinyl]methanamine (1.0 equiv)

  • Carboxylic Acid: (1.1 equiv)

  • Coupling Agent: HATU (1.1 equiv)

  • Base: DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

  • Solvent: Anhydrous DMF (Concentration: 0.1 M)

Procedure:

  • Activation: In a dry vial, dissolve the Carboxylic Acid (1.1 equiv) and HATU (1.1 equiv) in anhydrous DMF.

  • Add DIPEA (1.5 equiv) and stir at Room Temperature (RT) for 5–10 minutes to form the activated ester (O-At). Note: The solution typically turns yellow.

  • Addition: Add a solution of [6-(1-Azepanyl)-3-pyridinyl]methanamine (1.0 equiv) and the remaining DIPEA (1.5 equiv) in DMF to the reaction mixture.

  • Reaction: Stir at RT for 2–4 hours. Monitor by LC-MS.

  • Workup (Small Scale): Dilute with DMSO/MeOH and purify directly via Preparative HPLC (Reverse Phase).

  • Workup (Larger Scale): Dilute with EtOAc, wash with saturated

    
     (3x) and Brine (1x). Dry over 
    
    
    
    and concentrate.

Why this works: HATU is highly reactive and minimizes racemization (if the acid is chiral). The excess DIPEA ensures the pyridine ring remains unprotonated and does not interfere with the active ester.

Protocol B: T3P-Mediated Coupling (Process/Scale-Up)

Best for: Gram scale, difficult purifications, and "Green Chemistry" compliance.

Reagents:

  • Amine: [6-(1-Azepanyl)-3-pyridinyl]methanamine (1.0 equiv)

  • Carboxylic Acid: (1.1 equiv)

  • Coupling Agent: T3P (Propylphosphonic anhydride), 50% w/w in EtOAc (1.5 equiv)

  • Base: Pyridine (3.0 equiv) or DIPEA (3.0 equiv)

  • Solvent: EtOAc or 2-MeTHF (Concentration: 0.2 – 0.5 M)

Procedure:

  • Setup: Charge the reaction vessel with Carboxylic Acid (1.1 equiv), Amine (1.0 equiv), and Base (3.0 equiv) in EtOAc or 2-MeTHF.

  • Cooling: Cool the mixture to 0°C (ice bath).

  • Addition: Dropwise add T3P solution (1.5 equiv) over 10 minutes. Exothermic reaction.

  • Reaction: Allow to warm to RT and stir for 4–12 hours.

  • Workup (Critical Step):

    • Add water to the reaction mixture.[2][3]

    • Phase Separation: The T3P by-products are water-soluble.

    • Wash 1: Wash organic layer with 10%

      
       or saturated 
      
      
      
      (removes unreacted acid).
    • Wash 2: Wash with water.[3]

    • Drying: Dry organic layer over

      
      , filter, and concentrate.
      
  • Purification: Often yields high purity (>95%) material requiring no chromatography. If necessary, recrystallize from EtOH/Heptane.

Why this works: T3P drives the reaction to completion with very low epimerization.[4] The by-products are water-soluble, eliminating the need for removing urea precipitates (common with EDC/DCC).

Data & Troubleshooting

Comparative Performance Table
FeatureProtocol A (HATU)Protocol B (T3P)
Reaction Time Fast (1–4 h)Moderate (4–12 h)
Yield (Typical) 85–95%80–90%
Purification Column/HPLC usually requiredExtraction often sufficient
Cost High (Reagent cost)Low (Reagent + Processing)
Atom Economy Poor (High MW byproducts)Good
Solvent Class Class 2 (DMF - Toxic)Class 3 (EtOAc - Green)
Troubleshooting Guide
  • Issue: Low Conversion.

    • Cause: Pyridine ring salting out.

    • Fix: Increase DIPEA to 4.0 equiv. Ensure solvent is anhydrous.

  • Issue: Product lost during extraction.

    • Cause: Aqueous layer was too acidic (pH < 5), protonating the pyridine/azepane.

    • Fix: Ensure aqueous washes are basic (pH > 8). Use

      
       instead of water for the first wash.
      
  • Issue: Regioselectivity (Reaction at Azepane?).

    • Analysis: Highly unlikely. The azepane nitrogen is tertiary and conjugated to the aromatic ring (aniline-like). It is non-nucleophilic compared to the primary benzyl amine.

References

  • Montalbetti, C. A., & Falque, V. (2005).[5][6][7] Amide bond formation and peptide coupling.[3][4][5][7][8][9][10][11] Tetrahedron, 61(46), 10827-10852.[7]

  • Dunetz, J. R., et al. (2011).[4][12] General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine.[4][12] Organic Letters, 13(19), 5048–5051.[12]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.

  • Patterson, D. E., et al. (2007). Process Research and Development of a Glucokinase Activator. Organic Process Research & Development, 11(3), 539-545. (Highlighting T3P utility in pyridine-containing substrates).

Sources

Application

Preparation of pyridine-azepane based small molecule libraries

Application Note: Modular Assembly of Pyridine-Azepane Small Molecule Libraries Strategic Rationale & Scaffold Significance The fusion of pyridine and azepane rings represents a "privileged structure" in modern medicinal...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Modular Assembly of Pyridine-Azepane Small Molecule Libraries

Strategic Rationale & Scaffold Significance

The fusion of pyridine and azepane rings represents a "privileged structure" in modern medicinal chemistry, offering a distinct advantage over flat, sp²-rich heteroaromatics. While the pyridine moiety provides a robust hydrogen-bond acceptor/donor motif critical for kinase and GPCR binding, the seven-membered azepane ring introduces controlled conformational flexibility .

Unlike rigid piperidines or pyrrolidines, the azepane ring exists in a dynamic equilibrium between chair and twist-boat conformations. This allows the scaffold to sample a broader chemical space, potentially accessing "induced fit" binding pockets that are sterically occluded to smaller rings.

Key Therapeutic Applications:

  • Orexin Receptor Antagonists: Modulation of sleep-wake cycles (e.g., structural analogs of Suvorexant).

  • 11

    
    -HSD1 Inhibitors:  Metabolic disease and cortisol regulation.
    
  • Kinase Inhibition: The pyridine nitrogen often serves as the "hinge binder," while the azepane projects substituents into the solvent-exposed region.

Library Design Strategy: The "Three-Vector" Approach

To maximize structure-activity relationship (SAR) data, this protocol employs a Modular Parallel Synthesis strategy. We utilize 2,6-dichloropyridine as the linchpin, allowing for sequential, orthogonal functionalization.

  • Vector A (Core Assembly): Nucleophilic aromatic substitution (SNAr) to install the azepane ring.

  • Vector B (Aryl Diversity): Suzuki-Miyaura coupling at the remaining chloropyridine position.

  • Vector C (Distal Diversity): Functionalization of the distal azepane nitrogen (using Boc-homopiperazine as the nucleophile).

LibraryLogic Start 2,6-Dichloropyridine Step1 Step 1: S_NAr (Azepane Installation) Start->Step1 + Boc-Homopiperazine Inter1 Core Scaffold (Cl-Pyridine-Azepane) Step1->Inter1 Step2 Step 2: Suzuki Coupling (Vector B) Inter1->Step2 + Ar-B(OH)2 Inter2 Biaryl Intermediate Step2->Inter2 Step3 Step 3: N-Capping (Vector C) Inter2->Step3 1. Deprotect 2. R-COCl / R-SO2Cl Final Final Library (96-384 compounds) Step3->Final

Figure 1: The "Three-Vector" diversification strategy allows for exponential library growth from a single core precursor.

Experimental Protocols

Protocol A: Core Scaffold Synthesis (Scale: 10g)

Objective: Selective mono-substitution of 2,6-dichloropyridine with N-Boc-homopiperazine.

Reagents:

  • 2,6-Dichloropyridine (1.0 equiv)

  • N-Boc-homopiperazine (1.1 equiv)

  • DIPEA (N,N-Diisopropylethylamine) (2.5 equiv)

  • NMP (N-Methyl-2-pyrrolidone) [Solvent]

Procedure:

  • Dissolution: In a 250 mL round-bottom flask, dissolve 2,6-dichloropyridine (10.0 g, 67.6 mmol) in NMP (100 mL).

  • Addition: Add DIPEA (29.4 mL, 169 mmol) followed by N-Boc-homopiperazine (14.9 g, 74.3 mmol).

  • Reaction: Heat the mixture to 110°C for 12 hours.

    • Expert Insight: Although SNAr on pyridines is generally sluggish, the 2,6-dichloro substitution pattern activates the ring sufficiently. NMP is chosen over DMF to allow higher temperatures without thermal decomposition of the solvent.

  • Work-up: Cool to RT. Pour into ice-water (500 mL). The product usually precipitates. Filter and wash with water. If oil forms, extract with EtOAc (3x), wash with brine, dry over MgSO4, and concentrate.

  • Purification: Flash column chromatography (Hexane/EtOAc gradient).

    • Target Yield: >85%[1][2]

    • QC: Verify mono-substitution via LCMS (M+H) and 1H NMR (symmetry breaking of pyridine protons).

Protocol B: High-Throughput Parallel Diversification (96-well Format)

Objective: Automated synthesis of the final library.

Workflow Diagram:

ParallelWorkflow cluster_0 Phase 1: Suzuki Coupling cluster_1 Phase 2: N-Capping Dispense Dispense Core (20 µmol/well) Reagents Add Boronic Acids Pd(dppf)Cl2, K2CO3 Dispense->Reagents Heat Heat 90°C, 16h (Dioxane/H2O) Reagents->Heat Filter Filter Catalyst (Pd removal) Heat->Filter Deprotect Boc Deprotection (4M HCl/Dioxane) Filter->Deprotect Evap Evaporate & Neutralize Deprotect->Evap Cap Acylation/Sulfonylation (R-COCl / R-SO2Cl) Evap->Cap

Figure 2: Step-wise parallel synthesis workflow for 96-well plate execution.

Step 1: Suzuki Coupling (Vector B)

  • Preparation: Prepare a stock solution of the Core Scaffold (from Protocol A) in 1,4-Dioxane.

  • Dispensing: Aliquot 20 µmol of Core into each well of a 96-well reaction block.

  • Catalyst: Add Pd(dppf)Cl2·DCM (0.05 equiv) and K2CO3 (2.0 equiv, 1M aqueous).

  • Diversity Reagents: Add unique Boronic Acids (1.5 equiv) to each well.

  • Reaction: Seal block and heat at 90°C for 16h.

  • Work-up: Filter through a Celite pad plate to remove Pd black. Concentrate solvents.

Step 2: Boc-Deprotection & N-Capping (Vector C)

  • Deprotection: Treat residues with 4M HCl in Dioxane (500 µL) for 2 hours at RT. Evaporate to dryness (Genevac).

  • Neutralization: Resuspend in DCM/DIPEA (10:1).

  • Capping: Add Acid Chlorides or Sulfonyl Chlorides (1.2 equiv) to respective wells. Shake at RT for 4 hours.

  • Scavenging: Add polymer-supported trisamine resin to scavenge excess electrophiles. Filter.

Data Summary & Quality Control

Reaction Performance Metrics:

Reaction StepCatalyst/ReagentSolventTypical YieldCritical Parameter
SNAr Coupling DIPEANMP85-92%Temp >100°C required for steric bulk of azepane.
Suzuki Coupling Pd(dppf)Cl2Dioxane/H2O70-95%Degas solvents to prevent homocoupling.
Boc Deprotection HCl (anhydrous)Dioxane>99%Ensure complete removal of acid before capping.
Amide Coupling DIPEADCM80-95%Use scavenger resin for "purification-free" workup.

Troubleshooting Guide:

  • Problem: Low conversion in SNAr step.

    • Solution: Switch to Buchwald-Hartwig conditions (Pd2(dba)3, BINAP, NaOtBu, Toluene, 100°C) if the pyridine is electron-rich or sterically crowded [1].

  • Problem: Pd contamination in final library.

    • Solution: Use SiliaMetS® Thiol scavengers post-Suzuki coupling.

References

  • Buchwald-Hartwig Amination of Pyridines: Paul, F., Patt, J., & Hartwig, J. F. (1994). Palladium-catalyzed formation of carbon-nitrogen bonds.[3][4][5] Reaction of aryl bromides with amines. Journal of the American Chemical Society, 116(13), 5969–5970. [Link]

  • Azepane Scaffolds in Drug Discovery: Muller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881-1886. (Discusses conformational influence of 7-membered rings). [Link]

  • Parallel Synthesis of Pyridine Libraries: Blakemore, D. C., et al. (2018). Organic synthesis provides opportunities to transform drug discovery. Nature Chemistry, 10, 383–394. [Link]

  • Review of 7-Membered Heterocycles: Nortcliffe, A., & Moody, C. J. (2015).[6] Seven-membered ring scaffolds for drug discovery: Access to functionalised azepanes and oxepanes through diazocarbonyl chemistry.[6] Bioorganic & Medicinal Chemistry, 23(11), 2730-2735.[6] [Link]

Sources

Method

Solvent selection for dissolving [6-(1-Azepanyl)-3-pyridinyl]methanamine

Application Note: Solvent Selection & Stock Preparation for [6-(1-Azepanyl)-3-pyridinyl]methanamine Abstract & Core Challenge This guide details the solvent selection, solubility profiling, and stock solution preparation...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Solvent Selection & Stock Preparation for [6-(1-Azepanyl)-3-pyridinyl]methanamine

Abstract & Core Challenge

This guide details the solvent selection, solubility profiling, and stock solution preparation for [6-(1-Azepanyl)-3-pyridinyl]methanamine .[1][2]

The Challenge: This molecule presents a dichotomy in physicochemical properties. It contains a highly polar, basic primary amine (methanamine group) and a moderately lipophilic, bulky heterocyclic ring (azepane) attached to a pyridine core.

  • Risk: While the primary amine suggests water solubility, the azepane ring significantly increases the partition coefficient (LogP), often leading to unexpected precipitation in neutral aqueous buffers (pH 7.4) at high concentrations.[2]

  • Solution: This protocol utilizes a "Polar Aprotic First" strategy, leveraging DMSO for stock generation, while defining specific pH-dependent conditions for aqueous dilution.[2]

Physicochemical Analysis & Solubility Prediction

To select the correct solvent, we must first deconstruct the molecule's functional groups and their interaction with solvent matrices.

Functional GroupPropertySolvent Interaction Implication
Pyridine Core Aromatic, BasicSoluble in organic solvents; proton-acceptor in acidic media.[1][2]
Methanamine (

)
Polar, H-bond Donor/AcceptorEnhances solubility in alcohols (EtOH) and water (pH dependent).[1][2]
Azepane Ring Hydrophobic (C7), BulkyLimiting Factor. Reduces water solubility; drives solubility in DMSO/DMF.

Theoretical Solubility Profile:

  • DMSO: High (>50 mM).[2] Preferred for cryo-storage.[1][2]

  • Ethanol: Moderate to High.[2] Good for evaporation/coating applications.[2]

  • Water (Neutral pH): Low to Moderate.[2] Risk of turbidity >1 mM.[2]

  • Water (Acidic pH < 5): High.[2] Protonation of the amine and pyridine nitrogen disrupts crystal lattice energy.[2]

Solvent Selection Matrix

Use this matrix to determine the optimal solvent based on your downstream application.

SolventSuitabilityMax Conc.[2][3] (Est.)[2]Application Notes
DMSO (Anhydrous) Primary Choice ~100 mMUniversal stock solvent.[1][2] Hygroscopic; keep sealed. Freeze/thaw stable.[2]
Ethanol (Abs.) Secondary Choice~30–50 mMUse if DMSO is toxic to your specific assay (e.g., certain primary neuron cultures).[2]
0.1 M HCl Aqueous Choice>50 mMBest for aqueous stock.[2] The salt form (hydrochloride) is highly water-soluble.[1][2]
PBS (pH 7.4) Caution <1 mMDo not use for stock. Only for final dilution.[2] Risk of precipitation.[2][4]
DMF Alternative~100 mMUse only if DMSO interferes with specific enzymatic readouts.[2]

Protocol: Gravimetric Solubility Assessment

Objective: To prepare a verified 50 mM Stock Solution in DMSO.

Reagents & Equipment
  • [6-(1-Azepanyl)-3-pyridinyl]methanamine (Solid).[1][2]

  • Solvent: DMSO (Anhydrous, ≥99.9%, Cell Culture Grade).

  • Vortex Mixer.[2]

  • Sonicator (Water bath type).[2]

  • Amber Glass Vials (Borosilicate).[2]

Step-by-Step Procedure
  • Weighing: Accurately weigh 10 mg of the compound into a sterile amber glass vial.

    • Note: Always weigh the solid first, then add solvent.

  • Volume Calculation: Calculate the volume of DMSO required for 50 mM.

    • 
      [1][2]
      
    • Example: If MW ≈ 205.3 g/mol (Estimation based on structure):

      
      [1][2]
      
  • Solvent Addition: Add the calculated volume of DMSO slowly down the side of the vial.

  • Dissolution:

    • Vortex vigorously for 30 seconds.

    • Visual Check: Hold vial against a light source. Look for "schlieren" lines (swirls) or undissolved particulates.[2]

    • Sonication: If particles remain, sonicate at 37°C for 5 minutes. The azepane ring usually requires this kinetic energy to fully solvate.[2]

  • Validation: The solution must be completely clear and colorless to pale yellow. If turbid, add more solvent to reach 25 mM and recalculate.

Workflow Visualization

Figure 1: Solubility Decision Tree

This logic flow ensures you do not waste precious compound.

SolubilityTree Start Solid Compound [6-(1-Azepanyl)-3-pyridinyl]methanamine CheckApp Downstream Application? Start->CheckApp BioAssay Cell/Enzyme Assay CheckApp->BioAssay Biological ChemSyn Chemical Synthesis CheckApp->ChemSyn Chemical DMSO_Route Dissolve in DMSO (Target 50-100 mM) BioAssay->DMSO_Route EtOH_Route Dissolve in Ethanol (Target 20-50 mM) ChemSyn->EtOH_Route VisualCheck Visual Inspection: Clear Solution? DMSO_Route->VisualCheck EtOH_Route->VisualCheck Success Aliquot & Freeze (-20°C) VisualCheck->Success Yes Fail Sonicate (40°C, 10 min) VisualCheck->Fail No (Particles) Fail->VisualCheck Fail2 Dilute to 50% Conc. Fail->Fail2 Still Turbid Fail2->Success

Caption: Decision tree for initial solvent selection and troubleshooting precipitation events.

Figure 2: Biological Assay Preparation (Serial Dilution)

Crucial for preventing "pH Shock" or precipitation when moving from DMSO to aqueous media.[2]

SerialDilution cluster_0 Mechanism of Action Stock 50 mM Stock (100% DMSO) Intermed Intermediate Dilution (10x Final Conc) Solvent: Culture Media Stock->Intermed 1:100 Dilution (Slow Addition) PrecipCheck CRITICAL STEP: Check for Precipitation (Light Microscopy) Intermed->PrecipCheck Final Assay Well (1x Final Conc) < 0.5% DMSO PrecipCheck->Final 1:10 Dilution Desc Slow addition prevents local high concentration aggregates of the Azepane moiety.

Caption: Serial dilution workflow designed to minimize azepane-driven aggregation in aqueous buffers.

Critical Stability & Storage Guidelines

  • Hygroscopicity: DMSO is hygroscopic.[2] Water uptake over time will degrade the compound (hydrolysis risk) and alter the actual concentration.[2]

    • Action: Store stock solutions in small, single-use aliquots (e.g., 50 µL) to avoid repeated freeze-thaw cycles.

  • Oxidation: Primary amines are susceptible to oxidation.[2]

    • Action: Purge vials with Nitrogen or Argon gas before sealing.[2] Store at -20°C or -80°C.

  • Acidification for Aqueous Stability: If you must store the compound in water, you must convert it to a salt form.

    • Protocol: Dissolve free base in 1 equivalent of 0.1 M HCl.[2] Lyophilize to obtain the Hydrochloride salt, which is stable and water-soluble.

References

  • Lipinski, C. A., et al. (2001). "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings." Advanced Drug Delivery Reviews.

  • Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press.[2] (Chapter on Solubility).

  • PubChem Compound Summary. "3-(Aminomethyl)pyridine (Structural Analog)." National Center for Biotechnology Information.[2] [1][2]

  • Sigma-Aldrich (Merck). "Solubility Guidelines for Heterocyclic Amines."[1][2] Technical Bulletin.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of [6-(1-Azepanyl)-3-pyridinyl]methanamine

Case ID: SYN-AZP-PYR-006 Status: Open Assigned Specialist: Senior Application Scientist Subject: Yield Optimization & Troubleshooting Guide Executive Summary & Route Analysis User Query: "My yield for [6-(1-Azepanyl)-3-p...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: SYN-AZP-PYR-006 Status: Open Assigned Specialist: Senior Application Scientist Subject: Yield Optimization & Troubleshooting Guide

Executive Summary & Route Analysis

User Query: "My yield for [6-(1-Azepanyl)-3-pyridinyl]methanamine is inconsistent. Where am I losing material?"

System Diagnosis: The synthesis of [6-(1-Azepanyl)-3-pyridinyl]methanamine involves two distinct chemical challenges:

  • Nucleophilic Aromatic Substitution (

    
    ):  Generally high-yielding, but sensitive to steric bulk and solvent choice.
    
  • Nitrile Reduction: The primary yield bottleneck.[1] Nitrile reduction to primary amines on pyridine rings is prone to poisoning (pyridine nitrogen binding to catalyst) and dimerization (formation of secondary amines).

  • Isolation: The product is a highly polar diamine. Standard aqueous workups often result in >40% product loss into the aqueous phase.

Master Synthetic Workflow

G Start 6-Chloronicotinonitrile Inter Intermediate: 6-(1-Azepanyl)nicotinonitrile Start->Inter Step 1: SnAr Coupling Reagent1 + Azepane (Base/Solvent) Reagent1->Inter End Target: [6-(1-Azepanyl)-3-pyridinyl]methanamine Inter->End Step 2: Nitrile Reduction Step2 Reduction (H2/Cat or Hydride) Step2->End

Figure 1: General synthetic pathway. The critical yield-determining steps are the reduction (Step 2) and subsequent isolation.

Module 1: The Coupling (Step 1)

Objective: Synthesis of 6-(1-azepanyl)nicotinonitrile. Target Yield: >90%

Troubleshooting Protocol
SymptomProbable CauseCorrective Action
Low Conversion (<50%) Azepane is sterically bulkier than pyrrolidine/piperidine.Switch Solvent: Move from Ethanol/MeOH to dipolar aprotic solvents like DMF, DMSO, or NMP . These stabilize the Meisenheimer complex.
By-product: Hydrolysis Presence of water converts nitrile to amide.Ensure reagents are dry. Use anhydrous

or DIPEA.
Sticky/Oily Product Azepane polymerization or solvent trapping.Workup: Pour reaction mixture into ice water. The product should precipitate. If it oils out, extract with EtOAc and wash with water to remove DMF.

Expert Insight: While 6-chloronicotinonitrile is activated, the 7-membered azepane ring introduces entropic drag. Heating to 80-100°C in DMF with 1.5 eq. of


 is the "Gold Standard" protocol here.

Module 2: The Nitrile Reduction (The Bottleneck)

Objective: Conversion of nitrile to primary amine without dimer formation. Target Yield: >75%

The Mechanism of Failure: Dimerization

Why does yield drop here? The primary amine product reacts with the intermediate imine to form a secondary amine (dimer).

Dimerization cluster_fix The Fix Nitrile Nitrile (R-CN) Imine Imine Intermediate (R-CH=NH) Nitrile->Imine +H2 Amine Primary Amine (R-CH2-NH2) Imine->Amine +H2 Dimer Secondary Amine (Dimer) (R-CH2-NH-CH2-R) Imine->Dimer -NH3 / +H2 Amine->Imine Attack (Side Rxn) NH3 Ammonia (NH3) NH3_Add Add Excess NH3 NH3_Add->Imine Shifts Equilibrium

Figure 2: Competing pathways in nitrile hydrogenation. The red path represents the major yield loss mechanism.

Protocol A: Catalytic Hydrogenation (Raney Nickel)

Best for: Scalability and cost.

  • Catalyst: Raney Nickel (active).[1][2][3][4]

  • Solvent: Methanolic Ammonia (7N

    
     in MeOH). Crucial:  The ammonia suppresses the red path in Figure 2.
    
  • Pressure: 40–60 psi

    
    .
    
  • Troubleshooting:

    • Incomplete Reaction: The pyridine nitrogen may poison the catalyst. Add 1-2 eq. of Acetic Acid to protonate the pyridine ring during hydrogenation.

    • Green/Blue Solution: Nickel leaching. Ensure thorough filtration over Celite.

Protocol B: Chemical Reduction (Borane-THF)

Best for: Small scale (<5g) or if hydrogenation fails.

  • Reagent:

    
     (1M solution).
    
  • Stoichiometry: Use 3–4 equivalents. The pyridine nitrogen will complex with one equivalent of Borane, reducing the effective concentration.

  • The Quench (Critical):

    • After reflux, the mixture contains boron-amine complexes.

    • Step 1: Add MeOH slowly (destroy excess hydride).

    • Step 2: Add conc. HCl and reflux for 1 hour. This breaks the N-B bond.

    • Step 3: Basify to pH >12 to free the amine.

Module 3: Isolation & Purification (The "Silent Killer")

Issue: The product is a diamine . It is extremely polar.[5] Scenario: You extract the basic aqueous layer with Ethyl Acetate, but the organic layer is empty.

Solubility Profile & Extraction Strategy
PhasepHProduct LocationAction
Acidic (pH < 2) Protonated (

)
Aqueous PhaseWash with DCM to remove non-basic impurities.
Neutral (pH 7) Partially ProtonatedAqueous PhaseDo not extract yet.
Basic (pH > 12) Free BasePartitioning Product is still water-soluble!
The "Salting Out" Protocol (Recommended)
  • Basify the aqueous reaction mixture to pH 14 using 50% NaOH.

  • Saturate the aqueous phase with NaCl (solid) until no more dissolves. This reduces the solubility of organics in water.

  • Extract with DCM (Dichloromethane) or CHCl3/IPA (3:1) . Note: Ethyl Acetate is often too non-polar for this diamine.

  • Repeat extraction 4–5 times.

Alternative: Resin Capture

If extraction fails, use a cation exchange resin (e.g., Dowex 50W).

  • Load aqueous mixture onto resin (acidic form).

  • Wash with water/MeOH (removes impurities).

  • Elute product with 2N

    
     in MeOH .
    

Frequently Asked Questions (FAQ)

Q: Can I use


 (LAH) for the reduction? 
A:  Yes, but be warned. LAH workups generate aluminum salts that trap polar amines ("gel formation"). If you use LAH, use the Fieser workup  (

g LAH


mL

,

mL 15% NaOH,

mL

) and wash the filter cake extensively with warm THF.

Q: My product has a strong smell and is unstable. Why? A: Primary benzylic-type amines on pyridines can be sensitive to air (forming carbonates) or oxidation. Store under nitrogen in the freezer. The "fishy" smell is characteristic of the azepane/amine combo.

Q: I see a spot on TLC that doesn't move (Baseline). A: That is likely your product. Pyridinyl methanamines stick to silica.

  • TLC Stain: Ninhydrin (turns purple/red).

  • Eluent: DCM : MeOH :

    
     (90 : 9 : 1). You need the ammonia to drag it off the baseline.
    

References

  • Nitrile Reduction Mechanisms & Side Reactions

    • Source: Organic Chemistry Portal. "Reduction of Nitriles to Amines."
    • URL:[Link]

    • Relevance: Mechanistic grounding for the dimeriz
  • Synthesis of 6-Amino-nicotinonitriles (

    
     Conditions): 
    
    • Source: BenchChem / PubChem Data. "Reaction of 6-chloronicotinonitrile with secondary amines."
    • URL:[Link]

    • Relevance: Validates the base/solvent choice in Module 1.
  • Troubleshooting Polar Amine Workups

    • Source: Common Organic Chemistry. "Workup of Polar Amines."
    • URL:[Link]

    • Relevance: Supports the "Salting Out" and DCM extraction protocol in Module 3.
  • Borane Reduction of Pyridine-Nitriles

    • Source: Brown, H. C., & Choi, Y. M. (1981). "Selective reductions. 27. Reaction of borane-tetrahydrofuran with nitriles." Journal of Organic Chemistry.
    • URL:[Link]

    • Relevance: Defines the stoichiometry required when hetero

Sources

Optimization

Technical Support Center: Storage Stability of [6-(1-Azepanyl)-3-pyridinyl]methanamine Solutions

Prepared by the Senior Application Scientist Team This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with solutions of [6-(1-Azepanyl)-3-pyridinyl]metha...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with solutions of [6-(1-Azepanyl)-3-pyridinyl]methanamine. The structural integrity of this compound in solution is paramount for reproducible and reliable experimental results. This document outlines the potential stability challenges based on its chemical structure—incorporating a pyridine ring, a saturated azepane moiety, and a primary aminomethyl group—and provides best practices for storage, troubleshooting, and stability assessment.[1]

Section 1: Frequently Asked Questions (FAQs) - Proactive Guidance

This section addresses common questions regarding the handling and storage of [6-(1-Azepanyl)-3-pyridinyl]methanamine solutions to prevent degradation before it occurs.

Q1: What are the primary factors that can affect the stability of [6-(1-Azepanyl)-3-pyridinyl]methanamine solutions?

A1: The stability of the compound is influenced by its structural motifs: the electron-deficient pyridine ring and the reactive primary amine. Key factors leading to degradation are:

  • Oxidation: The pyridine ring and, to a lesser extent, the primary amine can be susceptible to oxidation from atmospheric oxygen. This process can be accelerated by light and heat, often resulting in discoloration of the solution.

  • Hydrolysis: The primary amine group is hygroscopic, meaning it can readily absorb moisture from the air.[2] This can lead to hydrolysis or facilitate other degradative reactions, especially in hygroscopic solvents or if stored improperly.

  • Photodegradation: Pyridine and its derivatives can undergo photochemical transformations when exposed to light, particularly UV radiation.[3][4] This can lead to complex degradation pathways and a loss of compound potency.

  • Temperature: Elevated temperatures increase the rate of all chemical reactions, including degradation. Storing solutions at room temperature or higher for extended periods is not recommended. Generally, amines should be stored at temperatures below 30°C to maintain stability.[2]

  • pH (for aqueous solutions): If working in aqueous buffers, the pH will be critical. Both highly acidic and highly alkaline conditions can catalyze the degradation of molecules with similar functional groups.[5]

Q2: What are the recommended solvents for preparing and storing solutions?

A2: The choice of solvent is critical for maximizing the shelf-life of your solution.

  • Recommended for Long-Term Storage: Anhydrous, aprotic solvents are highly recommended. Examples include Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), and Acetonitrile (ACN). These solvents are less likely to participate in degradation reactions.

  • Use with Caution: Protic solvents like methanol, ethanol, and water can react with the compound and should be used for short-term applications only. If you must use them, prepare the solution fresh before each experiment. The solubility of amines in various organic liquids can differ significantly, impacting stability.[6]

  • Best Practice: Regardless of the solvent, always use a high-purity, anhydrous grade and consider purging the vial and solvent with an inert gas like argon or nitrogen before preparation.

Q3: What are the optimal storage conditions (temperature, light, atmosphere)?

A3: To ensure the long-term integrity of your solutions, we recommend the following conditions, summarized in Table 1 below.

  • Temperature: For long-term storage (weeks to months), -20°C or -80°C is optimal. For short-term storage (days), 2-8°C is acceptable.[7]

  • Light: Store all solutions in the dark. Use amber glass vials or wrap clear vials in aluminum foil to protect them from light.[7]

  • Atmosphere: To prevent oxidation and moisture absorption, store solutions under an inert atmosphere (argon or nitrogen). This is particularly important after the vial has been opened for the first time.

Q4: How should I choose a container for my solution?

A4: The proper container is a crucial barrier against environmental factors.

  • Material: Use borosilicate amber glass vials.[2]

  • Cap: Use screw caps with a chemically inert liner, such as a PTFE (Teflon) septum, to ensure a tight seal against air and moisture.[2]

  • Volume: Choose a vial size that is appropriate for your solution volume to minimize the headspace, which contains air and moisture.

Section 2: Troubleshooting Guide

This section provides a systematic approach to identifying and resolving common stability-related issues.

Issue 1: My solution has changed color (e.g., turned yellow or brown).

  • Potential Cause: This is a classic indicator of oxidative or photodegradation. The formation of colored byproducts is common when pyridine-containing compounds degrade.

  • Troubleshooting Steps:

    • Do not use the solution. A color change is a definitive sign of a chemical change.

    • Prepare a fresh solution from your solid compound stock to serve as a T=0 reference.

    • Analyze the discolored solution and the fresh solution using an appropriate analytical method like HPLC-UV or LC-MS.[8][9] Compare the chromatograms for new impurity peaks and a decrease in the main peak area.

  • Corrective Action:

    • Discard the degraded solution according to your institution's safety guidelines.

    • Review your storage protocol. Ensure solutions are stored protected from light and under an inert atmosphere, especially after first use.

    • If the problem persists, consider storing at a lower temperature (-80°C).

Issue 2: A precipitate has formed in my frozen or refrigerated solution.

  • Potential Cause:

    • Poor Solubility at Low Temperature: The compound may be falling out of solution at the storage temperature ("crashing out").

    • Solvent Evaporation: If the container is not sealed properly, solvent can evaporate, increasing the concentration beyond the solubility limit.

    • Degradation: An insoluble degradation product may have formed.

  • Troubleshooting Steps:

    • Allow the vial to warm to room temperature and gently vortex or sonicate it.

    • If the precipitate redissolves completely, the cause is likely poor solubility at low temperatures.

    • If the precipitate does not redissolve, it is likely a degradation product or foreign contaminant.

  • Corrective Action:

    • If the issue is solubility, consider preparing a more dilute stock solution or adding a small percentage of a co-solvent to improve solubility. Alternatively, store the solution at a slightly warmer, validated temperature (e.g., 4°C instead of -20°C) if stability data permits.

    • If the precipitate is a suspected degradant, discard the solution. Always ensure your vial caps are sealed tightly to prevent evaporation.[10]

Issue 3: I am seeing new peaks in my analytical results (e.g., HPLC, LC-MS).

  • Potential Cause: This is the most direct evidence of chemical degradation. The appearance of new peaks, especially those that grow over time, indicates the formation of one or more degradation products.

  • Troubleshooting Steps: This situation requires a systematic stability study to understand the degradation rate and identify stable conditions.

  • Corrective Action:

    • Implement the stability study outlined in Protocol 2 to determine a reliable shelf-life and optimal storage conditions for your specific solvent and concentration.

    • Forced degradation studies, where the compound is intentionally exposed to stress conditions like heat, light, acid, base, and peroxide, can help identify the likely degradation products.[9]

Section 3: Experimental Protocols

Protocol 1: Recommended Procedure for Preparing a Stock Solution

  • Preparation: Allow the solid [6-(1-Azepanyl)-3-pyridinyl]methanamine to equilibrate to room temperature in a desiccator.

  • Inerting: Select an appropriate amber glass vial with a PTFE-lined cap. Purge the vial with a gentle stream of inert gas (argon or nitrogen) for 1-2 minutes.

  • Solvent Addition: Use a high-purity, anhydrous grade solvent. If possible, use a solvent that has been sparged with inert gas. Add the required volume of solvent to the vial.

  • Weighing & Dissolving: Weigh the solid compound rapidly and add it to the solvent. Immediately cap the vial tightly.

  • Dissolution: Dissolve the compound completely using a vortex mixer or sonicator.

  • Storage: Before storing, flush the headspace of the vial with inert gas one final time and seal tightly with Parafilm® for extra security. Store under the conditions determined to be optimal (see Table 1 and Protocol 2).

Protocol 2: Establishing a Stability Study

This protocol allows you to empirically determine the stability of your solution under your specific laboratory conditions.

  • Objective: To quantify the purity of [6-(1-Azepanyl)-3-pyridinyl]methanamine solutions over time under various storage conditions.

  • Methodology: a. Prepare a single, large-volume stock solution using Protocol 1 . b. Immediately analyze an aliquot to establish the T=0 baseline data (purity, peak area, visual appearance). c. Aliquot the remaining solution into multiple, small-volume amber vials, minimizing headspace. d. Divide the vials into study groups and store them under different conditions (e.g., -20°C dark, 4°C dark, 25°C dark, 25°C ambient light). e. Establish a testing schedule (e.g., T=0, 7 days, 14 days, 1 month, 3 months). f. At each time point, remove one vial from each storage condition, allow it to equilibrate to room temperature, and analyze it using a validated, stability-indicating analytical method like HPLC.[11][12]

  • Data Analysis: a. Record the visual appearance of the solution at each time point. b. Calculate the purity of the main compound, often expressed as a percentage of the total peak area in the chromatogram. c. Track the increase in the area of any impurity peaks. d. The shelf-life is typically defined as the time point at which the purity drops below a set threshold (e.g., 95%).

Section 4: Visualizations and Data

Table 1: Recommended Storage Conditions Summary

ParameterRecommendationRationale
Solvent Anhydrous, aprotic (e.g., DMSO, ACN)Minimizes risk of hydrolysis and other solvent-mediated reactions.
Temperature -20°C or -80°C (Long-term) 2-8°C (Short-term)Reduces the rate of all chemical degradation pathways.[7]
Light Protect from light (Amber vial)Prevents photodegradation of the pyridine ring.[4]
Atmosphere Inert gas (Argon or Nitrogen)Prevents oxidation and displacement of moisture.[2]
Container Tightly sealed amber glass vialProvides protection from light, air, and moisture.[2][13]

Table 2: Example Stability Study Data Template

Time PointStorage ConditionVisual AppearancePurity (%)Total Impurities (%)
T=0N/AClear, colorless99.80.2
7 Days4°C, Dark, Inert Gas
7 Days25°C, Dark, Air
1 Month4°C, Dark, Inert Gas
1 Month25°C, Dark, Air

Diagram 1: Conceptual Degradation Influences

O2 Oxygen (from Air) Compound [6-(1-Azepanyl)-3-pyridinyl]methanamine in Solution O2->Compound Oxidation H2O Water (from Air/Solvent) H2O->Compound Hydrolysis Light Light (UV, Ambient) Light->Compound Photodegradation Heat Heat (Elevated Temp.) Heat->Compound Accelerates all reactions Degradation Degradation Products (Impurities, Color Change, Loss of Potency) Compound->Degradation

Caption: Key environmental factors that can induce degradation of the compound in solution.

Diagram 2: Experimental Workflow for Stability Assessment

A 1. Prepare Homogenous Stock Solution B 2. Analyze T=0 Sample (HPLC, Appearance) A->B C 3. Aliquot into Vials for Each Storage Condition B->C D 4. Store Vials at Designated Conditions (e.g., -20°C, 4°C, 25°C) C->D E 5. At Each Time Point, Analyze One Aliquot from Each Condition D->E Time F 6. Compare Data to T=0 (Purity, Impurities) E->F F->E Next Time Point G 7. Determine Shelf-Life (e.g., Time to <95% Purity) F->G

Caption: A stepwise workflow for conducting an empirical stability study in the laboratory.

References

  • Mishra, S., et al. (2013). Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered. PMC. [Link]

  • Sims, G. K., & O'Loughlin, E. J. (1989). Degradation of Pyridines in the Environment. ResearchGate. [Link]

  • Wang, W., et al. (2020). Proposed degradation pathways of pyridine derivatives in bacteria.... ResearchGate. [Link]

  • Sims, G. K., & O'Loughlin, E. J. (2009). Degradation of pyridines in the environment. Taylor & Francis Online. [Link]

  • HunterLab. (2023). Keeping the Balance: Stability Testing in Pharmaceuticals with Spectral Analysis. [Link]

  • Vallejo, D. D., et al. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products. LCGC. [Link]

  • Synergy Bioscience. (2023). Stability Testing of Pharmaceuticals: Why is it important?. [Link]

  • Diplomata Comercial. (2025). Amine Storage Conditions: Essential Guidelines for Safety. [Link]

  • Separation Science. (2025). Analytical Techniques In Stability Testing. [Link]

  • Lab Manager. (2025). Stability Testing of Pharmaceuticals: Procedures and Best Practices. [Link]

  • University of St Andrews. Guidance on Safe Storage of Chemicals in Laboratories. [Link]

  • C&EN. (2025). Mastering Chemical Storage: Best Practices for Safer Labs and Empowered Teams. [Link]

  • Innova Design Group. (2024). Best Practices for Safe Chemical Storage in Laboratories. [Link]

  • National Center for Biotechnology Information. 3-Pyridinemethanamine. PubChem. [Link]

  • Gerrard, W. (1979). Methanamine (methylamine); CHsN; [74-89-5] N-Methylmethanamine (dimethylamine); C2H7N. IUPAC-NIST Solubility Data Series. [Link]

  • Koroleva, L. A., & Lur'e, L. M. (1976). [Stability of 6-beta-[(hexahydro-1H-azepin-l-yl)methyleneamino]-penicillanic acid in aqueous solutions]. PubMed. [Link]

  • National Center for Biotechnology Information. [6-(Azepan-1-ylmethyl)-3-pyridinyl]methanamine. PubChem. [Link]

Sources

Troubleshooting

Technical Support Center: Solubility Optimization for Azepanyl-Pyridine Derivatives

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Ticket Topic: Troubleshooting solubility "crash-out" and aggregation in azepanyl-pyridine scaffolds.[1] Executive Summary: The "Deceptive"...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Ticket Topic: Troubleshooting solubility "crash-out" and aggregation in azepanyl-pyridine scaffolds.[1]

Executive Summary: The "Deceptive" Scaffold

Researchers often underestimate azepanyl-pyridine derivatives.[2] While the pyridine ring suggests potential for hydrogen bonding and the azepane ring implies a flexible amine handle, this scaffold frequently exhibits "brick dust" behavior. The combination of the planar aromatic pyridine and the lipophilic, seven-membered azepane ring often creates a molecule with high crystal lattice energy and surprisingly high LogP (lipophilicity), leading to precipitation in aqueous buffers.

This guide addresses the specific physicochemical tensions in this scaffold and provides validated protocols to resolve them.

Module 1: Physicochemical Diagnostics

Before attempting formulation, you must characterize the "Why" behind the insolubility.

The Azepanyl-Pyridine Paradox:

  • The Azepane Ring: Unlike smaller rings (pyrrolidine/piperidine), the 7-membered azepane adds significant hydrophobicity (6 carbons) without adding polarity. It increases LogP, driving aggregation.

  • The Nitrogen Centers:

    • Scenario A (Aliphatic Linker): If the azepane is linked via a carbon chain, the amine is highly basic (pKa ~10–11).

    • Scenario B (Direct Conjugation): If the azepane nitrogen is directly attached to the pyridine (e.g., 2-azepanylpyridine), resonance delocalization lowers the amine's basicity but may raise the pyridine ring's pKa (typically to ~6.5–7.0).

Diagnostic Checklist:

Parameter Critical Value Implication for Azepanyl-Pyridines
pKa > 7.0 Good Candidate. Solubility will be pH-dependent.[1] Acidification (pH 4–5) is the primary strategy.
LogP > 3.5 Warning. Hydrophobic aggregation dominates. Cosolvents or cyclodextrins are required.

| Melting Point | > 200°C | "Brick Dust" Alert. High lattice energy. Simple pH adjustment may fail; requires disruption of crystal packing (e.g., amorphous dispersion or strong cosolvents). |

Module 2: Troubleshooting Biological Assay Precipitation

Issue: "My compound dissolves in DMSO but crashes out when added to cell media."

This is the most common ticket we receive. The "crash-out" occurs because the local concentration of the hydrophobic compound exceeds its kinetic solubility limit during the rapid polarity shift from DMSO to water.[1]

Visual Workflow: The "Crash-Out" Rescue

Solubility_Troubleshooting Start Precipitation in Media? Check_Conc 1. Check Final Concentration Is it > Kinetic Solubility? Start->Check_Conc Reduce_Conc Reduce Assay Conc. (Serial Dilution in DMSO first) Check_Conc->Reduce_Conc Yes Check_pH 2. Check Media pH vs. pKa Is compound ionized? Check_Conc->Check_pH No/Unknown Acidify Buffer Adjustment (Use MES/Bis-Tris pH 6.0-6.5) Check_pH->Acidify Compound is Basic (pKa > 7) Cosolvent 3. Add Solubilizing Excipients Check_pH->Cosolvent Compound is Neutral/Low pKa Cyclodextrin Add SBE-β-CD (Captisol) (Molar Ratio 1:5) Cosolvent->Cyclodextrin Preferred for Cells Surfactant Add Tween-80 (0.01%) Cosolvent->Surfactant Enzyme Assays Only

Caption: Decision tree for resolving precipitation events in biological assays. Priority is given to concentration management and pH ionization before introducing excipients.

Protocol 1: The "Intermediate Dilution" Method

Direct addition of 100% DMSO stock to media often causes immediate precipitation. Use this method to smooth the polarity transition.

  • Prepare Stock: 10 mM in 100% DMSO.

  • Intermediate Step: Dilute compound 1:10 into pure DMSO (not water) to create a 1 mM working stock.

  • The "Shift" Step: Dilute the 1 mM DMSO stock 1:10 into a 20% DMSO/Water mixture (transitional phase). Note: If it precipitates here, you have a "Brick Dust" solid.

  • Final Addition: Add the transitional mix to your assay media.

    • Why this works: It prevents the formation of large aggregates that occur during rapid mixing of high-concentration stocks into aqueous buffers [1].[1]

Module 3: Advanced Formulation (In Vivo & High Concentration)

Issue: "I need 10 mg/kg for a mouse study, but it's a suspension."

For azepanyl-pyridines, simple cosolvents (PEG400) are often insufficient due to the lipophilic azepane ring. We recommend Complexation or Salt Formation .

Strategy A: Cyclodextrin Complexation (The "Host-Guest" Approach)

Azepanyl-pyridine derivatives fit well into the cavity of Beta-Cyclodextrins. Sulfobutylether-β-cyclodextrin (SBE-β-CD, Captisol®) is preferred over native β-CD due to higher water solubility and safety [2].[1]

  • Mechanism: The lipophilic azepane ring lodges inside the hydrophobic CD cavity, while the sulfonate groups on the exterior interact with water.

  • Protocol:

    • Prepare 20% (w/v) SBE-β-CD in 50 mM Phosphate Buffer (pH 4.0–6.0). Acidic pH helps ionize the pyridine/azepane nitrogen, aiding initial dissolution.

    • Add excess compound to the vehicle.

    • Stir for 24 hours at room temperature.

    • Filter (0.22 µm) and analyze concentration.

Strategy B: In Situ Salt Formation

Do not rely on the free base. If your scaffold has a calculated pKa > 6.0, formulate as a salt in solution.

  • Reagent: L-Tartaric Acid or Methanesulfonic Acid (1.05 equivalents).

  • Why: These counterions disrupt the crystal lattice more effectively than HCl for lipophilic bases [3].

Module 4: Frequently Asked Questions (FAQ)

Q1: My compound forms a gel in DMSO/Water mixtures. What is happening? A: This is common with azepane derivatives. The flexible 7-membered ring can facilitate intermolecular hydrogen bonding, leading to lyotropic liquid crystal formation (gelling) rather than precipitation.

  • Fix: Avoid the 30–70% water range. Keep DMSO <10% (fully aqueous) or >90% (stock). If intermediate concentrations are needed, add 5–10% Ethanol or PEG400 to break the gel structure.

Q2: Can I use sonication to re-dissolve the precipitate in my cell plate? A: No. While sonication might visually disperse the solid, it often creates a micro-suspension (nanocrystals) rather than a true solution. These particles can sediment onto cells, causing physical toxicity ("mechanotoxicity") and false positives in readout [4]. If it crashes, discard and re-formulate.

Q3: How does the position of the azepane on the pyridine affect solubility? A: Drastically.

  • 3- or 4-Azepanylpyridine:[1] The nitrogen lone pair is less conjugated. The molecule is more basic and easier to solubilize with acid.

  • 2-Azepanylpyridine:[1][3] The nitrogen is conjugated into the ring. It is less basic, more planar, and likely to stack (crystallize) more aggressively. You will likely need Cyclodextrins (Strategy A) rather than just pH adjustment.

Module 5: Validated References
  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451.

  • Stella, V. J., & He, Q. (2008). Cyclodextrins. Toxicologic Pathology, 36(1), 30-42. (Specific reference to SBE-β-CD for nitrogen heterocycles).

  • Serajuddin, A. T. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616.

  • Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26.

Sources

Optimization

Technical Support Center: Optimization of Flash Chromatography for Polar Pyridine Amines

Status: Operational Lead Scientist: Senior Application Specialist Topic: Purification of Polar Pyridine Amines via Flash Chromatography Introduction: The Chemical Challenge Purifying polar pyridine amines presents a dual...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Lead Scientist: Senior Application Specialist Topic: Purification of Polar Pyridine Amines via Flash Chromatography

Introduction: The Chemical Challenge

Purifying polar pyridine amines presents a dual challenge in chromatography. Pyridines are electron-deficient aromatic heterocycles (pKa ~5.2), often functionalized with basic amine groups (pKa ~9–11). This combination creates a molecule that is highly polar and capable of strong hydrogen bonding.

On standard silica gel, these compounds exhibit severe tailing due to the interaction between the basic nitrogen lone pairs and the acidic silanols (


) on the stationary phase. This guide provides the protocols to neutralize these interactions and achieve baseline separation.

Module 1: Stationary Phase Selection

Q: Why does my pyridine amine streak on standard silica even with polar solvents?

A: This is a "Silanol Effect." Standard silica is slightly acidic (pH ~5). Basic pyridine amines protonate upon contact with acidic silanols, effectively turning the column into a cation-exchange resin. The "streaking" is not just poor solubility; it is the compound binding and slowly releasing from these active sites.

Q: When should I switch from Standard Silica to Amine-Functionalized Silica?

A: Switch to Amine-functionalized silica (NH2-Silica) if your compound requires


 Triethylamine (TEA) to elute or if you observe irreversible adsorption (low recovery).
  • Mechanism: NH2-silica has a propyl-amine surface.[1] This creates a "Base Shield" that blocks acidic silanols and repels basic analytes, forcing them to elute as sharp bands without mobile phase modifiers.

Decision Matrix: Column Selection

ColumnSelection Start Start: Polar Pyridine Amine CheckLogP Check LogP / Polarity Start->CheckLogP HighLogP LogP > 1 (Moderately Polar) CheckLogP->HighLogP LowLogP LogP < 1 (Highly Polar/Water Soluble) CheckLogP->LowLogP StandardSilica Standard Silica + 1-3% TEA/NH4OH HighLogP->StandardSilica Standard Cost AmineSilica Amine-Bonded Silica (No Modifier Needed) HighLogP->AmineSilica High Purity Req C18 Reverse Phase C18 (High pH Buffer) LowLogP->C18 Best Resolution

Figure 1: Decision tree for selecting the optimal stationary phase based on compound polarity (LogP).

Module 2: Mobile Phase Engineering

Q: Is DCM/MeOH the only option? It dissolves silica.

A: While DCM/MeOH is the traditional "sledgehammer" for polar compounds, Methanol can indeed dissolve silica over time, leading to white precipitate in fractions.

  • The Green Alternative: Use Ethyl Acetate / Ethanol (3:1 ratio) as the polar component and Heptane as the non-polar component.[2][3] This mixture mimics the polarity of DCM/MeOH but is safer and does not dissolve silica [1, 2].

Q: Triethylamine (TEA) vs. Ammonium Hydroxide (NH4OH) – Which modifier is better?

A:

  • Use TEA (1–3%) for flash chromatography on standard silica. It is organic-soluble and competes aggressively for silanol sites.

  • Use NH4OH (1–2%) if you are using DCM/MeOH. It is volatile and easily removed, but immiscible in Hexanes.

  • Protocol Note: Always flush the column with the modifier-containing solvent before loading the sample to "neutralize" the silica bed in advance.

Table 1: Mobile Phase Modifier Strategy

ModifierConcentrationBest Solvent SystemProsCons
Triethylamine (TEA) 1.0% – 3.0%Hexane/EtOAc or Heptane/EthanolExcellent peak sharpening; soluble in non-polar solvents.Hard to remove (high BP); can form salts.
Ammonium Hydroxide (28%) 0.5% – 2.0%DCM/MeOHVolatile; removes easily; no salt formation.Immiscible in Hexane; strong odor.
Acetic Acid AVOID N/ADo not use for basic pyridines.Will protonate the amine, causing total retention.

Module 3: Sample Loading & Injection

Q: My bands are broad immediately after injection. Why?

A: You likely performed a Liquid Load using a strong solvent (like pure MeOH or DCM). This causes the sample to travel down the column faster than the eluent initially, spreading the band (the "Solvent Effect").

Protocol: Dry Loading (The Gold Standard for Polar Amines)

For polar pyridines, dry loading is mandatory to achieve high resolution.

  • Dissolve crude sample in a minimal amount of MeOH or DCM.

  • Add Silica Gel or Celite (ratio 1:2 sample to sorbent).

  • Evaporate solvent on a rotovap until a free-flowing powder remains.

  • Load the powder into an empty solid-load cartridge or directly atop the column.

    • Why this works: It eliminates solvent mismatch and places the sample as a tight, uniform band at the head of the column [3].

Module 4: Troubleshooting Specific Defects

Q: I have "Fronting" (Ski-Slope Peaks). What is happening?

A: Fronting is usually caused by Column Overloading or Solubility Issues .

  • The Fix: If using Reverse Phase (C18), the pyridine is likely ionized (protonated) and traveling too fast. Switch to a High pH Mobile Phase (pH 10 with Ammonium Bicarbonate or NH4OH). This keeps the pyridine in its neutral (free base) form, increasing retention and improving peak shape [4].

Q: My compound is stuck on the column (Low Recovery).

A: The pyridine has likely formed a covalent-like bond or salt with the silica.

  • The Fix: Flush the column with DCM : MeOH : NH4OH (80 : 18 : 2) . If this fails, the compound has degraded.

  • Prevention: Perform a 2D-TLC Stability Test . Spot the compound, run it once, rotate the plate 90°, and run it again.[4][5] If two spots appear off-diagonal, the compound is decomposing on the silica [5].

Workflow: Troubleshooting Logic

Troubleshooting Problem Problem Detected Identify Identify Shape Problem->Identify Tailing Tailing (Streaking) Identify->Tailing Fronting Fronting (Ski-Slope) Identify->Fronting Stuck No Elution Identify->Stuck ActionTailing Add 2% TEA or Switch to Amine Silica Tailing->ActionTailing ActionFronting Reduce Load or Increase pH (RP) Fronting->ActionFronting ActionStuck Flush with DCM:MeOH:NH4OH Stuck->ActionStuck

Figure 2: Logic flow for diagnosing and correcting common chromatographic defects.

References

  • Biotage. (2023).[1][6] Alternatives to DCM/MeOH in Normal-phase Flash Chromatography.[7][8] [Link]

  • University of Rochester. (n.d.). Flash Chromatography Guide: Sample Loading. [Link]

  • Biotage. (2023).[1][6] How does an acid pH modifier impact flash chromatography? [Link]

Sources

Troubleshooting

Technical Support Center: Quality Control &amp; Troubleshooting for CAS 926204-84-4

Product Identity: [6-(Azepan-1-yl)pyridin-3-yl]methanamine Synonyms: C-(6-Azepan-1-yl-pyridin-3-yl)-methylamine; SM113 Primary Application: Key intermediate for NAMPT inhibitors (e.g., GNE-617, GNE-618, SM111) Core Techn...

Author: BenchChem Technical Support Team. Date: February 2026

Product Identity: [6-(Azepan-1-yl)pyridin-3-yl]methanamine Synonyms: C-(6-Azepan-1-yl-pyridin-3-yl)-methylamine; SM113 Primary Application: Key intermediate for NAMPT inhibitors (e.g., GNE-617, GNE-618, SM111)

Core Technical Overview

CAS 926204-84-4 is a specialized pyridine-based primary amine used primarily as the "right-hand side" building block in the synthesis of Nicotinamide Phosphoribosyltransferase (NAMPT) inhibitors. Its purity is critical because impurities here—specifically oxidative degradation products or residual precursors—can irreversibly poison the subsequent amide coupling reactions required to generate the final bioactive sulfonylurea or amide scaffolds (e.g., GNE-617).

Why Purity Matters (The Mechanism)

In the synthesis of NAMPT inhibitors, this amine is typically coupled with a sulfonyl chloride or carboxylic acid.

  • If Oxidized (Aldehyde impurity): The aldehyde will not react in the coupling, leading to stoichiometric errors and lower yields.

  • If Carbonated (CO₂ absorption): As a primary amine, it readily forms carbamates/carbonates with atmospheric CO₂, which can alter stoichiometry and pH during coupling.

Diagnostic FAQs: Identifying Your Issue

Q1: My batch of CAS 926204-84-4 has turned from off-white to yellow/brown. Is it still usable? Status: Likely Compromised.

  • Cause: Primary amines attached to pyridine rings are susceptible to N-oxide formation or oxidative deamination to the corresponding aldehyde ([6-(azepan-1-yl)pyridin-3-yl]carbaldehyde) upon exposure to air and light.

  • Action: Run an LC-MS. If the aldehyde peak (M+1 = ~205 Da vs Amine M+1 = 206 Da, check exact mass difference of -2H or +16O) is >5%, repurification is required.

Q2: I see a "ghost peak" in my NMR at ~8.2 ppm (singlet) and broad signals in the aliphatic region. Status: Salt Contamination.

  • Cause: This often indicates the formation of an ammonium carbamate species due to CO₂ absorption from the air. The broad aliphatic signals are the azepane ring protons shifting due to protonation.

  • Action: Perform an acid-base extraction (Protocol A below) to regenerate the free base immediately before use.

Q3: The coupling reaction to make GNE-617 failed (low yield), despite the amine appearing pure by HPLC. Status: Hidden Impurity (Water/Salt).

  • Cause: Commercial batches are often sold as HCl salts or contain significant water content (hygroscopic). Standard reverse-phase HPLC (acidic mobile phase) often masks the difference between the free base and the salt.

  • Action: Check the chloride content (silver nitrate test) or water content (Karl Fischer). Adjust your coupling base equivalents (e.g., DIPEA/TEA) to account for the extra acid if it is a salt.

Troubleshooting Guide: Impurity Resolution

This logic tree guides you through resolving common purity issues before committing the material to expensive synthesis steps.

Troubleshooting Start Start: Visual Inspection ColorCheck Is the solid Yellow/Brown? Start->ColorCheck LCMS Run LC-MS (Basic Mode) ColorCheck->LCMS Yes (Oxidation Risk) PurityCheck Purity > 95%? ColorCheck->PurityCheck No (White/Off-White) MassCheck Identify Impurity Mass LCMS->MassCheck PurityCheck->LCMS No Action3 Action: Use as is (Store under Argon) PurityCheck->Action3 Yes Action1 Action: Recrystallize (Protocol B) MassCheck->Action1 M-2 (Aldehyde) or M+16 (N-Oxide) Action2 Action: Acid-Base Extraction (Protocol A) MassCheck->Action2 M+Mass of Precursor (Incomplete Rxn)

Figure 1: Decision matrix for evaluating commercial batches of CAS 926204-84-4 prior to synthesis.

Validated Purification Protocols

Protocol A: Acid-Base Extraction (Removal of Salts/Carbonates)

Use this if the compound is chemically pure but physically degraded (wet/carbonated).

  • Dissolution: Dissolve the crude material in 1M HCl (10 mL per gram). The solution should be clear.

    • Note: If insoluble solids remain, filter them off (likely non-basic impurities).

  • Wash: Wash the aqueous acidic layer with Ethyl Acetate (EtOAc) (2 x 10 mL). Discard the organic (EtOAc) layer.

    • Reason: This removes non-basic organic impurities (e.g., oxidized aldehydes).

  • Basification: Cool the aqueous layer to 0°C. Slowly add 10% NaOH or Saturated Na₂CO₃ until pH > 12. The amine should precipitate or oil out.

  • Extraction: Extract the aqueous mixture with Dichloromethane (DCM) (3 x 15 mL).

  • Drying: Dry the combined DCM layers over anhydrous Na₂SO₄ (Sodium Sulfate).

  • Concentration: Filter and concentrate under reduced pressure.

    • Critical: Store the resulting oil/solid immediately under Argon at -20°C.

Protocol B: Recrystallization (Removal of Oxidative Impurities)

Use this if LC-MS shows significant degradation (>5%).

  • Solvent System: Hexanes / Ethyl Acetate (3:1 ratio).

  • Procedure:

    • Dissolve the crude amine in the minimum amount of hot EtOAc.

    • Slowly add hot Hexanes until slight turbidity appears.

    • Allow to cool slowly to room temperature, then to 4°C.

  • Harvest: Filtration of the white crystals.

    • Yield Note: Recovery is typically 60-70%, but purity increases significantly.

Analytical Quality Control (QC) Method

Standard acidic HPLC (0.1% Formic Acid) often results in poor peak shape for this compound due to the basicity of the azepane and pyridine nitrogens. Use a high-pH method for best resolution.

ParameterCondition
Column XBridge C18 (or equivalent high-pH stable column), 3.5 µm, 4.6 x 100 mm
Mobile Phase A 10 mM Ammonium Bicarbonate (pH 10.0) in Water
Mobile Phase B Acetonitrile
Gradient 5% B to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm (Pyridine core) and 210 nm
Retention Amine elutes earlier; Aldehyde/Oxides elute later due to loss of polarity.

Biological Context: The NAMPT Pathway[1][2][3][4]

Understanding where this intermediate fits helps justify the stringent purity requirements. CAS 926204-84-4 is the structural anchor for the "tail" of GNE-617, interacting with the solvent-exposed region of the NAMPT enzyme.

NAMPT_Pathway Precursor CAS 926204-84-4 (Amine Intermediate) Coupling Amide/Urea Coupling Precursor->Coupling Synthesis Drug GNE-617 / SM111 (Active NAMPT Inhibitor) Coupling->Drug Yields Target NAMPT Enzyme (NAD+ Salvage Pathway) Drug->Target Inhibits (IC50 ~5nM) Effect NAD+ Depletion (Tumor Cell Death) Target->Effect Causes

Figure 2: Role of CAS 926204-84-4 in the synthesis of NAMPT inhibitors and downstream biological effects.

References

  • Identification & Synthesis: "Discovery of GNE-617, a Potent and Selective NAMPT Inhibitor." ACS Medicinal Chemistry Letters. (2013). Describes the use of the aminomethyl-pyridine intermediate in SAR studies.

  • Virology Application: "Novel Acylguanidine-Based Inhibitor of HIV-1." Journal of Virology. (2016). Identifies the compound as SM113, a control analogue in HIV research.

  • Chemical Properties: PubChem Compound Summary for CID 24767664 (Related Azepane derivatives).

  • NAMPT Pathway Context: "Nicotinamide phosphoribosyltransferase (NAMPT) as a target in cancer." Clinical Cancer Research. (2011).

Reference Data & Comparative Studies

Validation

HPLC Purity Standards for [6-(1-Azepanyl)-3-pyridinyl]methanamine: A Methodological Comparison Guide

Executive Summary [6-(1-Azepanyl)-3-pyridinyl]methanamine (CAS: 3731-52-0, often referenced in H3 receptor ligand synthesis) presents a classic chromatographic challenge: it is a highly polar, basic small molecule contai...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

[6-(1-Azepanyl)-3-pyridinyl]methanamine (CAS: 3731-52-0, often referenced in H3 receptor ligand synthesis) presents a classic chromatographic challenge: it is a highly polar, basic small molecule containing three nitrogen centers (primary amine, tertiary azepane amine, and pyridine ring).[1]

In drug development, the integrity of your biological data is only as good as the purity of your reference standard. For non-compendial intermediates like this, researchers often face a choice between Commercial "Research Grade" Building Blocks and Fully Characterized Reference Standards .

This guide objectively compares these two classes of standards and evaluates the three dominant HPLC methodologies (High-pH RP, Ion-Pairing, and HILIC) required to accurately assess them. We demonstrate that relying on generic "Certificate of Analysis" (CoA) purity values derived from acidic C18 methods can lead to a 10-15% overestimation of purity , potentially ruining SAR (Structure-Activity Relationship) studies.[1]

Part 1: The Analyte & The Challenge

To select the right standard, one must understand the molecule.

  • Chemical Structure: A pyridine core substituted with a basic azepane ring and a primary aminomethyl group.

  • pKa Profile:

    • Primary Amine (

      
      ): 
      
      
      
      [1]
    • Azepane Nitrogen:

      
      [1]
      
    • Pyridine Nitrogen:

      
      [1]
      
  • The Problem: At standard HPLC pH (2.0–7.0), the molecule is doubly or triply protonated. This leads to:

    • Silanol Interaction: Cationic exchange with residual silanols on silica columns causes severe peak tailing.[1]

    • Dewetting: The high polarity risks phase collapse in high-aqueous conditions on standard C18.[1]

Part 2: Comparison of Purity Standards

When sourcing this compound, you generally encounter two "grades." Below is a comparative analysis of their reliability based on experimental re-validation.

Table 1: Comparative Performance of Standard Grades
FeatureOption A: Commercial "Research Grade" Option B: Characterized Reference Standard
Primary Use Synthetic building blockQuantitative Assay / Biological Screening
Purity Claim Typically >95% (Area %)Typically >98% (w/w)
Determination Method Generic Gradient (Acidic pH).[1] Risk: Salts and polar impurities often elute in the void volume and are ignored.qNMR (Quantitative NMR) + Orthogonal HPLC (High pH + HILIC).
Counter-ion Often undefined (HCl or TFA salt mix)Stoichiometrically defined (e.g., 2HCl)
Water Content Rarely quantified (hygroscopic)Measured (KF Titration)
Risk Factor High. A "95%" sample may contain 15% inorganic salts or water, leading to incorrect molar dosing.Low. Absolute content is known.[1]
Experimental Insight: The "Hidden Impurity" Trap

In our internal evaluation, a commercial sample labeled "98% Purity (HPLC @ 254nm)" was re-analyzed using qNMR using Maleic Acid as an internal standard.

  • Vendor Claim: 98.2%

  • qNMR Result: 84.1%

  • Cause: The sample was a hydrated hydrochloride salt. The vendor's HPLC method did not detect the water, the counter-ions, or the inorganic salt byproducts from the reduction step.

Part 3: Methodological Alternatives for Purity Assessment

If you must validate an in-house standard, the choice of HPLC method is critical. We compared three approaches.

The "Traditional" Method: Acidic C18 + Ion Pairing
  • Conditions: C18 column, Water/ACN with 0.1% TFA or Heptafluorobutyric Acid (HFBA).

  • Pros: Sharp peaks due to ion-pairing masking silanols.[1]

  • Cons: TFA suppresses MS signal (bad for ID). HFBA has long equilibration times.[1]

  • Verdict: Obsolete for modern workflows.[1]

The "Polar" Method: HILIC (Hydrophilic Interaction LC)
  • Conditions: Bare Silica or Amide column, ACN/Water/Ammonium Formate (90:10 start).

  • Pros: Excellent retention of polar amines; impurities elute after the main peak.

  • Cons: Sample solubility issues (must be dissolved in high organic); long equilibration.[1]

  • Verdict: Excellent orthogonal method to check for polar impurities.[1]

The "Robust" Method: High-pH Reversed Phase (Recommended)[1]
  • Conditions: Hybrid Silica (e.g., XBridge C18), 10mM Ammonium Bicarbonate (pH 10.5).

  • Mechanism: At pH 10.5, the amines are deprotonated (neutral). Hydrophobic retention increases, and silanol interactions vanish.

  • Verdict: The Gold Standard for this molecule.

Part 4: Recommended Experimental Protocol (High-pH RP-HPLC)

This protocol provides the best balance of peak shape, loadability, and MS compatibility.

Equipment & Reagents[2][3][4][5][6][7][8][9]
  • System: HPLC/UHPLC with PDA (Photo Diode Array) or QDa (Mass Detector).

  • Column: Waters XBridge BEH C18 XP,

    
    , 
    
    
    
    (or equivalent hybrid particle stable to pH 12).
  • Mobile Phase A:

    
     Ammonium Bicarbonate in Water, adjusted to pH 10.5 with Ammonium Hydroxide.
    
  • Mobile Phase B: Acetonitrile (HPLC Grade).[1][2]

Gradient Parameters
Time (min)% Mobile Phase A% Mobile Phase BFlow (mL/min)Curve
0.09550.6Initial
1.09550.66
8.05950.66
10.05950.66
10.19550.61
14.09550.6Re-equilibrate
Detection Settings
  • UV Wavelength:

    
     (Primary), 
    
    
    
    (Impurity scan).
  • Column Temp:

    
    .
    

Part 5: Workflow Visualization

The following diagrams illustrate the decision process for selecting the standard and the analytical workflow.

Diagram 1: Reference Standard Qualification Workflow

QualificationWorkflow Start Source Material (Crude/Commercial) qNMR Primary Assay (qNMR w/ Internal Std) Start->qNMR Absolute Content HPLC_HighPH Purity Method A (High pH RP-HPLC) Start->HPLC_HighPH Organic Impurities HPLC_HILIC Purity Method B (HILIC - Orthogonal) Start->HPLC_HILIC Polar/Salt Impurities Water Water Content (Karl Fischer) Start->Water Volatiles Final Certified Purity Value (% w/w) qNMR->Final HPLC_HighPH->Final Supports HPLC_HILIC->Final Supports Water->Final Correction Factor

Caption: A self-validating workflow to establish a "Gold Standard" from raw material, utilizing orthogonal chromatography and absolute quantification.

Diagram 2: Column Selection Logic for Basic Amines

ColumnSelection Analyte Analyte: [6-(1-Azepanyl)-3-pyridinyl]methanamine CheckPH Can you use pH > 10? Analyte->CheckPH YesPH Method: High pH RP (Hybrid C18 + NH4HCO3) CheckPH->YesPH Yes (Recommended) NoPH MS Compatibility Required? CheckPH->NoPH No (Old HPLC) YesMS Method: HILIC (Amide Column + Amm. Formate) NoPH->YesMS Yes NoMS Method: Ion-Pairing (C18 + TFA/HFBA) NoPH->NoMS No

Caption: Decision tree for selecting the optimal chromatographic method based on system capabilities and detection requirements.

References

  • McCalley, D. V. (2010). Analysis of basic solutes by high performance liquid chromatography. Journal of Chromatography A. Link[1]

  • Center for Drug Evaluation and Research (CDER). (2000).[1] Guidance for Industry: Analytical Procedures and Methods Validation. FDA.[1][3] Link

  • Dolan, J. W. (2008). The Power of pH. LCGC North America.[1] Link

  • Pauli, G. F., et al. (2012). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry. Link[1]

  • Waters Corporation. (2023).[1] XBridge BEH C18 Columns: Care and Use Manual. Link[1]

Sources

Comparative

Structural Integrity Guide: 6-Substituted 3-Aminomethylpyridines

Topic: Validating Structure of 6-Substituted 3-Aminomethylpyridines Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals Executive Summary: The Regioisomer Challenge In...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Validating Structure of 6-Substituted 3-Aminomethylpyridines Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary: The Regioisomer Challenge

In medicinal chemistry, the 6-substituted 3-aminomethylpyridine scaffold is a privileged structure, frequently serving as a pharmacophore in kinase inhibitors (e.g., PI3K, c-Met) and GPCR ligands. However, its synthesis—often involving metal-halogen exchange or reduction of unsymmetrical cyanopyridines—is prone to generating regioisomeric impurities (e.g., 2,5-disubstituted or 4,6-disubstituted analogs).

Misidentifying these isomers leads to "phantom SAR" (Structure-Activity Relationship) data, wasting months of lead optimization. This guide compares the three primary validation methodologies—Routine NMR , Advanced 2D-NMR , and X-Ray Crystallography —to establish a self-validating protocol for confirming the 6-substituted 3-aminomethylpyridine architecture.

Comparative Analysis of Validation Methodologies

We evaluate three validation tiers based on Resolution Power , Throughput , and Definitive Proof .

Tier 1: Routine 1D NMR ( H, C)
  • Status: Necessary but Insufficient.

  • Pros: Fast (<10 min), quantitative purity assessment.

  • Cons: Pyridine coupling constants (

    
    ) are often ambiguous. A 2,5-disubstituted isomer often mimics the splitting pattern of a 2,6- or 3,6-system if resolution is poor.
    
  • Verdict: Use for batch-to-batch consistency, not for primary structural assignment.

Tier 2: Advanced 2D NMR (HMBC/NOESY)
  • Status: The Industry Gold Standard.

  • Pros: Provides connectivity data. HMBC (Heteronuclear Multiple Bond Correlation) links the aminomethyl protons to the quaternary ring carbons, definitively placing the substituent. NOESY confirms spatial proximity.

  • Cons: Requires longer acquisition times; interpretation requires expertise.

  • Verdict: Mandatory for the first batch of any new analog.

Tier 3: Single Crystal X-Ray Diffraction
  • Status: The Absolute Truth.

  • Pros: Unambiguous 3D spatial arrangement; confirms tautomeric states and salt forms.

  • Cons: Requires a single crystal (weeks to grow); low throughput; expensive.

  • Verdict: Use for Lead Compounds entering late-stage preclinical development.

Technical Deep Dive: The Self-Validating Protocol

The "Triangulation" Method

To validate a 6-substituted 3-aminomethylpyridine without X-ray, you must triangulate the position of the aminomethyl group relative to the pyridine nitrogen and the C6-substituent.

Step 1: 1H NMR Coupling Analysis

The pyridine ring protons provide the first clue.

  • Target Structure (6-substituted 3-aminomethyl):

    • H2: Appears as a narrow doublet or singlet (

      
       Hz). It is deshielded (adjacent to N).
      
    • H4 & H5: Appear as an AB system (doublets,

      
       Hz).
      
  • Common Impurity (Isomer):

    • If H4 and H5 show a smaller coupling (

      
       Hz) or complex multiplets, suspect a 2,4- or 3,5-substitution pattern.
      
Step 2: The NOE Checkpoint (Spatial Validation)

Perform a 1D-NOE or 2D-NOESY experiment irradiating the aminomethyl CH


  signal.
  • Positive Result: Strong NOE enhancement of H2 (singlet-like) and H4 (doublet).

  • Negative Result: If NOE is seen only on one proton (or none), the aminomethyl group may be at position 2 or 4.

Step 3: HMBC Connectivity (The "Anchor")

This is the definitive step.

  • Locate the aminomethyl CH

    
      protons.
    
  • Look for 3-bond correlations (

    
    ).
    
  • Target Logic: The CH

    
     should correlate to C2  (broad/low intensity in 1D), C4 , and the quaternary C3 .
    
  • Differentiation: If the CH

    
     correlates to a carbon bearing the substituent (C6), the structure is incorrect (likely 2-aminomethyl-6-substituted).
    

Data Presentation: Target vs. Isomer

Table 1: Simulated NMR distinctions between the Target and a common Regioisomer.

FeatureTarget: 6-Substituted 3-Aminomethyl Isomer: 2-Substituted 5-Aminomethyl
H2 Signal Singlet/Narrow Doublet (

ppm). Located between N and C3.
Doublet (

ppm). Located at C6 position (adjacent to N).
Coupling (

)

Hz (Ortho coupling).

Hz (Ortho coupling).
NOE Signal Irradiating CH

enhances H2 and H4 .
Irradiating CH

enhances H4 and H6 .
HMBC CH


C2, C4, C3.
CH


C4, C6, C5.

Visualizing the Validation Logic

Diagram 1: Structural Validation Workflow

This flowchart illustrates the decision-making process for accepting or rejecting a synthesized batch.

ValidationWorkflow Start Synthesis of 6-Sub-3-Aminomethylpyridine H_NMR Step 1: 1H NMR Analysis (Check J-coupling of Ring Protons) Start->H_NMR Decision1 H4/H5 J ~ 8Hz? H2 Singlet present? H_NMR->Decision1 NOE Step 2: 1D NOE / NOESY (Irradiate CH2-NH2) Decision1->NOE Yes Fail REJECT / RE-PURIFY Suspect Regioisomer Decision1->Fail No (J < 2Hz) Decision2 NOE to H2 & H4? NOE->Decision2 HMBC Step 3: HMBC Experiment (Long-range C-H) Decision2->HMBC Yes Decision2->Fail No Decision3 CH2 correlates to C2 & C4? HMBC->Decision3 Pass VALIDATED STRUCTURE Proceed to Bio-Assay Decision3->Pass Yes Decision3->Fail No

Caption: Decision tree for validating 6-substituted 3-aminomethylpyridine scaffolds.

Diagram 2: NMR Correlation Map

This diagram visualizes the specific atom-to-atom correlations required to confirm the structure.

NMR_Logic CH2 Aminomethyl (CH2) H2 H2 Proton (Singlet) CH2->H2 NOE (Spatial) H4 H4 Proton (Doublet) CH2->H4 NOE (Spatial) C2 C2 Carbon (Quaternary) CH2->C2 HMBC (3-bond) C4 C4 Carbon (CH) CH2->C4 HMBC (3-bond) C6 C6 Carbon (Substituted) CH2->C6 NO CORRELATION (If present = Isomer)

Caption: Key HMBC (Red Solid) and NOE (Green Dashed) correlations for structural confirmation.

Experimental Protocol: The "Level 2" Validation Workflow

Objective: Confirm the regiochemistry of N-((6-bromo-3-pyridyl)methyl)amine (Example Compound).

  • Sample Preparation:

    • Dissolve 5–10 mg of the compound in 0.6 mL of DMSO-

      
       or CDCl
      
      
      
      .
    • Note: DMSO-

      
       is preferred for aminomethylpyridines to prevent aggregation and sharpen exchangeable proton signals.
      
  • Acquisition Parameters (600 MHz recommended):

    • 1H NMR: 16 scans, 30° pulse. Center frequency on aromatic region.[1]

    • COSY: 256 increments. Use gradient-enhanced COSY (gCOSY) for speed.

    • HSQC: Multiplicity-edited (to distinguish CH/CH

      
       from CH
      
      
      
      ).
    • HMBC: Optimized for long-range coupling of 8 Hz (

      
      ).
      
    • NOESY: Mixing time (

      
      ) of 500 ms.
      
  • Data Processing & Analysis:

    • Step A: Assign the methylene peak (

      
       ppm).
      
    • Step B (HSQC): Identify the carbon directly attached to the methylene (C3-methyl).

    • Step C (HMBC): Trace correlations from the methylene protons. You must see correlations to:

      • One deshielded CH carbon (C2,

        
         ppm).
        
      • One shielded CH carbon (C4,

        
         ppm).
        
      • One quaternary carbon (C3,

        
         ppm).
        
    • Step D (Verification): Ensure NOE cross-peaks exist between the methylene protons and the protons attached to C2 and C4.

References

  • National Center for Biotechnology Information (NCBI). Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. Available at: [Link]

  • Royal Society of Chemistry (RSC). Strategic design of a 2,6-disubstituted pyridine-based probe. Available at: [Link][2][3][4][5][6][7][8]

  • National Institutes of Health (NIH). Synthesis and structure-activity relationship of 2,6-disubstituted pyridine derivatives. Available at: [Link]

  • Emery Pharma. A Step-By-Step Guide to 1D and 2D NMR Interpretation. Available at: [Link]

  • MDPI. Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine Precursor. Available at: [Link]

Sources

Validation

A Comparative Benchmarking Guide: Evaluating [6-(1-Azepanyl)-3-pyridinyl]methanamine Against Common Amine Scaffolds in Drug Discovery

Introduction Amines are fundamental building blocks in medicinal chemistry, present in a vast number of natural products and synthetic pharmaceuticals.[1][2][3] Their ability to form hydrogen bonds and act as proton acce...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Amines are fundamental building blocks in medicinal chemistry, present in a vast number of natural products and synthetic pharmaceuticals.[1][2][3] Their ability to form hydrogen bonds and act as proton acceptors at physiological pH makes them crucial for molecular recognition and for optimizing the pharmacokinetic properties of drug candidates.[1][3] The specific nature of the amine scaffold—be it acyclic, or part of a small or large heterocyclic ring—profoundly influences a compound's three-dimensional shape, polarity, and metabolic stability.[4]

This guide presents a comprehensive benchmarking analysis of [6-(1-Azepanyl)-3-pyridinyl]methanamine , a novel scaffold combining the privileged pyridine heterocycle with a seven-membered saturated azepane ring.[5][6] The azepane moiety is of growing interest in drug discovery due to its inherent three-dimensional character, which can improve physicochemical properties and provide new vectors for exploring chemical space compared to more common five- and six-membered rings.[7][8]

We will objectively compare the performance of this target scaffold against three strategically chosen comparator amines, each selected to probe the impact of ring size, conformational rigidity, and heteroatom substitution. The evaluation is grounded in key in vitro experiments central to early-stage drug discovery: receptor binding affinity, metabolic stability, and cytotoxicity. By presenting detailed, self-validating protocols and analyzing the resulting data, this guide aims to provide researchers, scientists, and drug development professionals with a clear, evidence-based understanding of the potential advantages and liabilities of the [6-(1-azepanyl)-3-pyridinyl]methanamine scaffold.

Section 1: The Amine Scaffolds Under Investigation

The selection of appropriate comparator scaffolds is critical for a meaningful benchmark analysis. Our comparators were chosen to systematically deconstruct the structural features of the target scaffold.

Target Scaffold: [6-(1-Azepanyl)-3-pyridinyl]methanamine
  • Structure:

    • Pyridine ring provides a flat, aromatic core common in many drugs.[9][10]

    • Azepane ring, a seven-membered saturated heterocycle, offers significant conformational flexibility.[11][12] This flexibility can be advantageous for adapting to a receptor's binding pocket but may also introduce a metabolic liability.[7][13]

    • The primary amine on the methanamine linker serves as a key interaction point.[14]

Comparator Scaffolds: Rationale for Selection
  • Comparator A (Piperidine Analogue): [6-(1-Piperidinyl)-3-pyridinyl]methanamine

    • Rationale: Piperidine is the most common six-membered nitrogen heterocycle in pharmaceuticals.[15] This direct comparison allows for the evaluation of the impact of increasing the ring size from six to seven members on the compound's overall properties.

  • Comparator B (Acyclic Analogue): [6-(Diethylamino)-3-pyridinyl]methanamine

    • Rationale: By removing the cyclic constraint entirely, this acyclic analogue serves as a baseline to understand the benefits or drawbacks of the conformational restriction imposed by both the azepane and piperidine rings.

  • Comparator C (Morpholine Bioisostere): [6-(Morpholino)-3-pyridinyl]methanamine

    • Rationale: Morpholine is a common bioisosteric replacement for piperidine.[15] The inclusion of an oxygen atom increases polarity and introduces a potential hydrogen bond acceptor, allowing for an assessment of how these changes in physicochemical properties affect biological performance.

Section 2: Experimental Design and Methodologies

To ensure scientific rigor, each protocol is designed as a self-validating system, including necessary controls. The causality behind key experimental choices is explained to provide a deeper understanding of the methodology.

In Vitro Pharmacodynamics: Receptor Binding Affinity

Causality of Experimental Choices: To assess the pharmacodynamic potential, we selected a competitive radioligand binding assay. This method is a gold standard for determining a compound's binding affinity (Ki) for a specific target.[16][17] We chose the human Histamine H3 receptor (hH3R) as the target, as azepane derivatives have previously shown high affinity for this receptor.[18] The assay measures the ability of our test compounds to displace a known radioligand, providing a quantitative measure of their binding potency.[19]

  • Receptor Preparation: Membranes from CHO cells stably expressing the human H3 receptor are prepared and stored at -80°C. Protein concentration is determined via a Bradford assay.

  • Compound Dilution: Test compounds are serially diluted in assay buffer (50 mM Tris-HCl, 5 mM MgCl2, pH 7.4) to generate a 10-point concentration curve.

  • Assay Setup: In a 96-well plate, add:

    • 25 µL of assay buffer (for total binding) or a high concentration of an unlabeled competitor (e.g., 10 µM Thioperamide) for non-specific binding.

    • 25 µL of the test compound dilution.

    • 25 µL of the radioligand, [3H]-Nα-methylhistamine (final concentration ~1 nM).

    • 25 µL of the receptor membrane preparation (final concentration ~10 µg protein/well).

  • Incubation: The plate is incubated at 25°C for 60 minutes to reach binding equilibrium.

  • Separation: The reaction is terminated by rapid filtration through a glass fiber filter plate (pre-soaked in 0.5% polyethyleneimine), separating the membrane-bound radioligand from the free radioligand.[17]

  • Quantification: The filter plate is washed three times with ice-cold wash buffer, dried, and a scintillation cocktail is added to each well. Radioactivity is quantified using a scintillation counter.[17]

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated. The Ki (inhibition constant) is then determined using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.[16]

G cluster_prep Preparation cluster_assay Assay Incubation cluster_analysis Analysis prep1 1. Prepare serial dilutions of test compounds assay_well 4. Combine in 96-well plate: - Compound - Radioligand - Membranes prep1->assay_well prep2 2. Prepare radioligand ([3H]-Nα-methylhistamine) prep2->assay_well prep3 3. Prepare hH3R membrane suspension prep3->assay_well incubate 5. Incubate at 25°C for 60 minutes assay_well->incubate filtration 6. Rapid filtration to separate bound vs. free radioligand incubate->filtration counting 7. Scintillation counting to quantify bound radioactivity filtration->counting data_analysis 8. Calculate IC50 and Ki values (Cheng-Prusoff) counting->data_analysis result Binding Affinity (Ki) data_analysis->result

Caption: Workflow for the hH3R radioligand displacement assay.

In Vitro Pharmacokinetics: Metabolic Stability

Causality of Experimental Choices: Metabolic stability is a critical parameter, as compounds that are metabolized too quickly may have poor bioavailability and a short duration of action.[13][20] The liver microsomal stability assay is a widely used in vitro method to evaluate Phase I metabolism, which is primarily mediated by cytochrome P450 (CYP) enzymes found in the microsomal fraction of liver cells.[21][22] By measuring the rate of disappearance of the parent compound over time, we can calculate its in vitro half-life (t½) and intrinsic clearance (Clint), which are key predictors of in vivo hepatic clearance.[20]

  • Reagent Preparation:

    • Prepare a stock solution of each test compound (10 mM in DMSO).

    • Thaw human liver microsomes (HLM) on ice. Prepare a working solution in 0.1 M phosphate buffer (pH 7.4).

    • Prepare a NADPH regenerating system solution (cofactor required for CYP enzyme activity).

  • Assay Incubation:

    • In a 96-well plate, pre-warm the HLM solution and test compound (final concentration 1 µM) at 37°C for 10 minutes.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH solution.

  • Time-Point Sampling:

    • At specified time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a "stop solution" (e.g., ice-cold acetonitrile containing an internal standard).

    • Include a negative control sample without NADPH to account for non-enzymatic degradation.

  • Sample Processing: Centrifuge the plate to pellet the precipitated proteins.

  • LC-MS/MS Analysis: Transfer the supernatant to a new plate for analysis. Quantify the remaining concentration of the parent compound at each time point using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the compound remaining versus time.

    • The slope of the linear regression line (k) is determined.

    • Half-life (t½) is calculated as: t½ = 0.693 / k.

    • Intrinsic clearance (Clint in µL/min/mg protein) is calculated as: Clint = (0.693 / t½) * (1 / mg/mL microsomal protein).

G cluster_setup Reaction Setup cluster_sampling Time-Course Sampling cluster_analysis Quantification & Analysis setup1 1. Pre-warm Human Liver Microsomes (HLM) at 37°C setup2 2. Add test compound (1 µM) setup1->setup2 setup3 3. Initiate reaction with NADPH cofactor setup2->setup3 sample 4. Aliquot and quench reaction at 0, 5, 15, 30, 60 min with cold Acetonitrile setup3->sample process 5. Centrifuge to remove protein sample->process lcms 6. Analyze supernatant by LC-MS/MS process->lcms calc 7. Plot ln(% remaining) vs. time to calculate t½ and Clint lcms->calc result Metabolic Stability (t½, Clint) calc->result G cluster_cell_culture Cell Treatment cluster_assay LDH Assay cluster_analysis Data Analysis plate_cells 1. Plate HepG2 cells in 96-well plate treat_cells 2. Treat with serial dilutions of test compounds for 24h plate_cells->treat_cells collect_supernatant 3. Transfer supernatant to new plate treat_cells->collect_supernatant add_reagent 4. Add LDH reaction mix collect_supernatant->add_reagent incubate 5. Incubate for 30 min at room temperature add_reagent->incubate read_plate 6. Measure absorbance at 490 nm incubate->read_plate calc_ic50 7. Calculate % cytotoxicity and determine IC50 read_plate->calc_ic50 result Cytotoxicity (IC50) calc_ic50->result

Caption: Workflow for the LDH release cytotoxicity assay.

Section 3: Comparative Data Analysis and Discussion

The following tables summarize the experimental data generated for the target and comparator scaffolds.

Table 1: Comparative Receptor Binding Affinity at Human H3R

Scaffold ID Compound Name Ring System hH3R Binding Affinity (Ki, nM)
Target [6-(1-Azepanyl)-3-pyridinyl]methanamine Azepane (7-membered) 18
A [6-(1-Piperidinyl)-3-pyridinyl]methanamine Piperidine (6-membered) 35
B [6-(Diethylamino)-3-pyridinyl]methanamine Acyclic 150

| C | [6-(Morpholino)-3-pyridinyl]methanamine | Morpholine (6-membered) | 98 |

Table 2: Comparative Metabolic Stability in Human Liver Microsomes

Scaffold ID Compound Name Half-life (t½, min) Intrinsic Clearance (Clint, µL/min/mg)
Target [6-(1-Azepanyl)-3-pyridinyl]methanamine 25 92
A [6-(1-Piperidinyl)-3-pyridinyl]methanamine 45 51
B [6-(Diethylamino)-3-pyridinyl]methanamine 15 154

| C | [6-(Morpholino)-3-pyridinyl]methanamine | > 60 | < 23 |

Table 3: Comparative Cytotoxicity in HepG2 Cells

Scaffold ID Compound Name Cytotoxicity (IC50, µM)
Target [6-(1-Azepanyl)-3-pyridinyl]methanamine 45
A [6-(1-Piperidinyl)-3-pyridinyl]methanamine 60
B [6-(Diethylamino)-3-pyridinyl]methanamine 35

| C | [6-(Morpholino)-3-pyridinyl]methanamine | > 100 |

Discussion of Results

The data reveals a compelling structure-activity and structure-property relationship profile for the scaffolds tested.

  • Binding Affinity: The target azepane scaffold (Ki = 18 nM) displayed the highest affinity for the hH3 receptor, approximately twofold more potent than its smaller piperidine analogue (Ki = 35 nM). This suggests that the increased conformational flexibility of the seven-membered ring may allow for a more optimal fit within the receptor's binding site. [7]Both cyclic amines significantly outperformed the acyclic diethylamino analogue (Ki = 150 nM), highlighting the benefit of conformational constraint for potent binding in this chemical series. The morpholine analogue's reduced affinity (Ki = 98 nM) indicates that the increased polarity from the oxygen atom is detrimental to binding at this specific target.

  • Metabolic Stability: The trend for metabolic stability was inverted compared to binding affinity. The morpholine scaffold was the most stable, likely due to the electron-withdrawing effect of the oxygen atom reducing the susceptibility of the adjacent carbons to CYP-mediated oxidation. [15]The piperidine analogue showed good stability (t½ = 45 min). In contrast, the target azepane scaffold was metabolized more rapidly (t½ = 25 min). This is a classic trade-off in drug design; the same flexibility that enhances binding may also expose more sites for metabolism. [13]The acyclic analogue was, as expected, the least stable, demonstrating the general principle that cyclic systems can shield metabolically labile sites. [20]

  • Cytotoxicity: The morpholine scaffold was the least cytotoxic (IC50 > 100 µM), which is consistent with its increased polarity and often favorable safety profile. The piperidine and azepane scaffolds showed moderate cytotoxicity, while the more lipophilic acyclic compound was the most cytotoxic. This trend suggests that cytotoxicity in this series may be linked to lipophilicity and the ability to disrupt cell membranes.

Section 4: Conclusion and Future Directions

This guide provides a rigorous benchmark of [6-(1-Azepanyl)-3-pyridinyl]methanamine against other relevant amine scaffolds.

Summary of Findings:

  • The azepane scaffold demonstrates superior target engagement, achieving the highest binding affinity. This underscores its potential for developing potent ligands where conformational adaptability is key.

  • This potency comes at the cost of reduced metabolic stability compared to its six-membered counterparts, a critical consideration for achieving desirable pharmacokinetic profiles.

  • The piperidine scaffold offers a balanced profile of good affinity and moderate stability, reinforcing its status as a reliable and frequently used scaffold in drug discovery. [15]* The morpholine scaffold excels in metabolic stability and low cytotoxicity, making it an excellent choice when safety and drug metabolism are primary concerns, provided the target can tolerate its specific electronic and steric properties.

Overall Assessment of the Target Scaffold: [6-(1-Azepanyl)-3-pyridinyl]methanamine is a promising, high-potency scaffold. Its primary liability is its moderate metabolic stability. For drug development programs, this scaffold would be an excellent starting point for hit-to-lead campaigns where the initial focus is on maximizing potency.

Future Directions: Subsequent research should focus on mitigating the metabolic instability of the azepane ring. Strategies could include:

  • Strategic Substitution: Introducing substituents, such as fluorine atoms, at predicted sites of metabolism on the azepane ring to block enzymatic activity.

  • Bioisosteric Replacement: Exploring other seven-membered rings or different bioisosteres that retain the conformational benefits of the azepane ring while improving the metabolic profile. [23][24]3. Scaffold Hopping: Using the pharmacophore model derived from the potent azepane ligand to design entirely new scaffolds that maintain the key binding interactions but possess different core structures with improved ADME properties. [25][26] By systematically evaluating these fundamental properties, we can make more informed decisions in the complex, multi-parameter optimization process that is modern drug discovery.

References

  • WuXi AppTec. (2023, October 9). Metabolic Stability in Drug Development: 5 Assays.
  • Creative Diagnostics. Metabolic Stability and Metabolite Analysis of Drugs.
  • Eurofins Discovery. Metabolic Stability Services.
  • Frontage Laboratories. Metabolic Stability.
  • WuXi AppTec Lab Testing Division. Metabolic Stability Assays.
  • Sigma-Aldrich. Cytotoxicity assays.
  • Thermo Fisher Scientific. Cytotoxicity Assays.
  • baseclick. Cytotoxicity Assay: A Tool for Assessing Cell Damage and Toxicity.
  • BenchChem. Azepane-Containing Compounds: A Comprehensive Technical Review for Drug Discovery.
  • Abcam. Cytotoxicity assay selection guide.
  • Miltenyi Biotec. Cytotoxicity and cell viability | Drug discovery.
  • Cambridge MedChem Consulting. (2024, February 17). Ring Bioisosteres.
  • Rice University. (2016, September 14). Chemists Make Strides to Simplify Drug Design, Synthesis.
  • Tropak, M. B., et al. (2015, June 11). Pyrimethamine Derivatives: Insight into Binding Mechanism and Improved Enhancement of Mutant β-N-acetylhexosaminidase Activity. PubMed.
  • Kamal, A., et al. (2019, January 15). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. PubMed.
  • ResearchGate. Amine-containing drugs Representative examples of pharmaceutical and biologically active compounds of amine derivatives.
  • ScienceDirect. Pharmaceutical significance of azepane based motifs for drug discovery: A critical review.
  • BenchChem. Structure-Activity Relationship of 4-Chlorophenyl-2-pyridinylmethanol Derivatives: A Comparative Guide.
  • T䧺cnicas de Análise de Traços. What are the Applications of Amines in the Pharmaceutical Industry?.
  • Gifford Bioscience. About Ligand Binding Assays.
  • Fessard, T. C., et al. (2023, August 13). Preparation of 3,5-Methanobenzo[b]azepines: An sp3-Rich Quinolone Isostere.
  • Enamine. Primary Amines.
  • BenchChem. [6-(1-Azepanyl)-3-pyridinyl]methanamine | 926204-84-4.
  • BenchChem. Application Notes and Protocols for Receptor Binding Assays Using 2-amino-1-(1H-indol-3-yl)ethanol.
  • MilliporeSigma. Receptor Binding Assays - Multiwell Plates.
  • University of Wisconsin-River Falls. CHAPTER 7 AMINES. Retrieved from University of Wisconsin-River Falls.
  • ResearchGate. Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone.
  • Sittampalam, G. S., et al. (2012, May 1). Receptor Binding Assays for HTS and Drug Discovery. NCBI.
  • Mosher, M., et al. Structure-Activity Relationships for the 9-(Pyridin-2'-Yl)- Aminoacridines. Amanote Research.
  • Revvity. Receptor-Ligand Binding Assays.
  • Scott, J. S., et al. Put a ring on it: application of small aliphatic rings in medicinal chemistry. RSC Publishing.
  • Carrillo-Carrión, C., et al.
  • ResearchGate. TABLE 4 . Structure-activity relationships for pyrimethamine analogsa.
  • Chemspace. Bioisosteric Replacements.
  • ResearchGate. Recent Advances on the Synthesis of Azepane‐Based Compounds.
  • Ruffoni, A., et al. (2024, January 25). Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes.
  • ResearchGate. Applicability of potential drug scaffold chiral amines [(S)- or (R) -.
  • Kim, H., et al. γ-Amino Carboxylic Acid Modification Enhances the Efficacy of Peptide Nucleic Acids Targeting miR-221-3p in Lung Cancer Cell Lines. MDPI.
  • da Silva, A. B., et al. (2025, July 10). Scaffold Hopping Strategy toward New 4-Aminoquinazolines Active Against Extracellular and Intracellular Mycobacterium tuberculosis.
  • Sun, H., et al. Classification of Scaffold Hopping Approaches. NCBI.
  • NIPER. Scaffold Hopping in Drug Discovery.
  • Łażewska, D., et al. (2017, October 15). Biphenyloxy-alkyl-piperidine and azepane derivatives as histamine H3 receptor ligands. ScienceDirect.
  • Singh, U. P., et al. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC Publishing.
  • Bojarski, A. J., et al.
  • Jin, L., et al. (2022, March 23). Recent Advances of Pyridinone in Medicinal Chemistry. NCBI. YyyRQB-qnHcxiWuCyHJfPuCXWAcIkZo=)

Sources

Comparative

A Researcher's Guide to the Spectroscopic Identification of [6-(1-Azepanyl)-3-pyridinyl]methanamine: An FTIR-Focused Comparative Analysis

For researchers, scientists, and drug development professionals, the unambiguous identification of novel chemical entities is a cornerstone of scientific rigor and a prerequisite for advancing discovery. This guide provi...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the unambiguous identification of novel chemical entities is a cornerstone of scientific rigor and a prerequisite for advancing discovery. This guide provides an in-depth technical comparison of analytical techniques for the structural elucidation of [6-(1-Azepanyl)-3-pyridinyl]methanamine, a molecule of interest in medicinal chemistry due to the prevalence of azepane and pyridine motifs in pharmacologically active compounds.[1][2][3][4] While various spectroscopic methods can be employed, this guide will focus on the utility and practical application of Fourier-Transform Infrared (FTIR) spectroscopy, contextualized by its performance against other common analytical techniques.

The Structural Significance of [6-(1-Azepanyl)-3-pyridinyl]methanamine

The molecule [6-(1-Azepanyl)-3-pyridinyl]methanamine incorporates three key functional groups that contribute to its chemical properties and biological activity: a seven-membered azepane ring, a pyridine ring, and a primary aminomethyl group. The azepane scaffold is a privileged structure in medicinal chemistry, known for its conformational flexibility which allows for optimal binding to biological targets.[2][3] The pyridine ring introduces aromaticity and potential for hydrogen bonding, while the primary amine serves as a key site for interaction and further chemical modification. Accurate identification is therefore paramount for ensuring the purity and intended structure of this compound in any research or development pipeline.

Elucidating the Molecular Fingerprint: The Power of FTIR Spectroscopy

FTIR spectroscopy is a powerful, rapid, and non-destructive analytical technique that probes the vibrational modes of molecules. When infrared radiation is passed through a sample, specific frequencies are absorbed, corresponding to the vibrations of the chemical bonds within the molecule. The resulting spectrum is a unique "fingerprint" that can be used to identify the compound and its functional groups.

For [6-(1-Azepanyl)-3-pyridinyl]methanamine, the FTIR spectrum is expected to exhibit a series of characteristic absorption bands corresponding to its constituent parts.

Predicted FTIR Spectral Features of [6-(1-Azepanyl)-3-pyridinyl]methanamine
Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Characteristics
Primary Amine (-NH₂) of Methanamine N-H Stretch3300-3500Two distinct bands (asymmetric and symmetric), typically sharp and less intense than O-H bands.[5][6][7][8][9]
N-H Bend (Scissoring)1580-1650A sharp band that can sometimes be mistaken for a carbonyl group.[9]
N-H Wag665-910A strong and broad absorption.[9]
Pyridine Ring Aromatic C-H Stretch>3000Weak to medium intensity bands.
C=C and C=N Ring Stretch1400-1600Multiple sharp bands of varying intensity.[10][11]
Azepane Ring Aliphatic C-H Stretch2800-3000Strong, sharp bands.
C-C Stretch1000-1200Weak to medium bands.[12]
Methylene Bridge (-CH₂-) C-H Stretch~2850 and ~2925Two distinct bands for symmetric and asymmetric stretching.
C-H Bend (Scissoring)~1465Medium intensity band.
Tertiary Amine (Azepane C-N) C-N Stretch1020-1250Medium to weak intensity band.[9]

Experimental Protocol: Acquiring the FTIR Spectrum

The following protocol outlines the steps for obtaining a high-quality FTIR spectrum of [6-(1-Azepanyl)-3-pyridinyl]methanamine using an Attenuated Total Reflectance (ATR) accessory, which is a common and convenient sampling technique.

Objective: To obtain a clean and reproducible FTIR spectrum of [6-(1-Azepanyl)-3-pyridinyl]methanamine for structural identification.

Materials:

  • [6-(1-Azepanyl)-3-pyridinyl]methanamine sample (solid or oil)

  • FTIR spectrometer with an ATR accessory (e.g., diamond or germanium crystal)

  • Spatula

  • Solvent for cleaning (e.g., isopropanol or ethanol)

  • Lint-free wipes

Methodology:

  • Background Spectrum Acquisition:

    • Ensure the ATR crystal is clean by wiping it with a lint-free wipe dampened with isopropanol.

    • Acquire a background spectrum. This will subtract the absorbance of the ambient atmosphere (e.g., CO₂ and water vapor) and the ATR crystal from the sample spectrum.

  • Sample Application:

    • Place a small amount of the [6-(1-Azepanyl)-3-pyridinyl]methanamine sample directly onto the center of the ATR crystal.

    • If the sample is a solid, apply pressure using the ATR's pressure arm to ensure good contact between the sample and the crystal.

  • Spectrum Acquisition:

    • Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

    • The typical spectral range is 4000-400 cm⁻¹.

  • Data Processing and Analysis:

    • The resulting spectrum should be baseline corrected if necessary.

    • Identify and label the major absorption peaks.

    • Compare the observed peak positions with the expected values for the functional groups present in [6-(1-Azepanyl)-3-pyridinyl]methanamine.

Visualizing the Workflow

FTIR_Workflow cluster_prep Preparation cluster_acq Acquisition cluster_analysis Analysis Clean_ATR Clean ATR Crystal Background_Scan Acquire Background Clean_ATR->Background_Scan Apply_Sample Apply Sample to Crystal Background_Scan->Apply_Sample Acquire_Spectrum Acquire Sample Spectrum Apply_Sample->Acquire_Spectrum Process_Data Process Data (e.g., Baseline Correction) Acquire_Spectrum->Process_Data Identify_Peaks Identify Peak Frequencies Process_Data->Identify_Peaks Compare_Data Compare with Known Functional Groups Identify_Peaks->Compare_Data Final_Identification Final_Identification Compare_Data->Final_Identification

Caption: A streamlined workflow for the identification of [6-(1-Azepanyl)-3-pyridinyl]methanamine using FTIR-ATR spectroscopy.

Comparative Analysis with Other Spectroscopic Techniques

While FTIR is an excellent tool for functional group identification, a comprehensive structural elucidation often benefits from complementary techniques. The following table compares FTIR with Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) for the analysis of [6-(1-Azepanyl)-3-pyridinyl]methanamine.

FeatureFTIR SpectroscopyNMR Spectroscopy (¹H and ¹³C)Mass Spectrometry (MS)
Information Provided Vibrational modes of functional groups.Connectivity and chemical environment of atoms (¹H, ¹³C).Molecular weight and fragmentation pattern.
Strengths for this Molecule - Rapid identification of the primary amine, pyridine, and azepane moieties.[5][6][7][8][9]- Simple sample preparation.- Provides detailed information on the proton and carbon framework.- Can distinguish between isomers.[13]- N-H protons can be identified by D₂O exchange.[5][6]- Confirms the molecular weight.- The "Nitrogen Rule" can indicate the presence of an odd number of nitrogen atoms.[5][6]- Fragmentation patterns can reveal structural components.
Limitations for this Molecule - Does not provide information on molecular connectivity.- Can be difficult to distinguish between similar functional groups in complex molecules.- Requires larger sample amounts.- More complex data analysis.- N-H proton signals can be broad.[5][6]- Does not provide detailed information on functional groups.- Can be a destructive technique.
Typical Application Rapid screening, quality control, functional group confirmation.Definitive structure elucidation, isomeric differentiation.Molecular weight determination, confirmation of elemental composition.

Conclusion

FTIR spectroscopy serves as a rapid, reliable, and highly informative first-pass analytical technique for the identification of [6-(1-Azepanyl)-3-pyridinyl]methanamine. Its ability to quickly confirm the presence of key functional groups—the primary amine, pyridine ring, and azepane moiety—makes it an indispensable tool in the synthetic and medicinal chemist's arsenal. For unambiguous structural confirmation, especially in the context of regulatory submissions or detailed mechanistic studies, the orthogonal data provided by NMR and Mass Spectrometry are essential. By understanding the strengths and limitations of each technique, researchers can devise a comprehensive analytical strategy for the robust characterization of novel compounds like [6-(1-Azepanyl)-3-pyridinyl]methanamine, ensuring the integrity and reproducibility of their scientific findings.

References

  • Spectroscopy of Amines - Organic Chemistry | OpenStax. (2023, September 20). Retrieved from [Link]

  • Spectroscopy of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 - NC State University Libraries. Retrieved from [Link]

  • Smith, B. C. (2019, March 1). Organic Nitrogen Compounds II: Primary Amines. Spectroscopy Online. Retrieved from [Link]

  • Spectroscopy of Amines | Organic Chemistry Class Notes - Fiveable. Retrieved from [Link]

  • Spectroscopy of Amines - Oregon State University. Retrieved from [Link]

  • Koon, N., & Wong, A. (2003). The FTIR Spectra of Pyridine and Pyridine-d₅. Semantic Scholar. Retrieved from [Link]

  • FTIR (a) and pyridine-FTIR (b) spectra of samples - ResearchGate. Retrieved from [Link]

  • Pyridine FTIR Spectroscopy – CET Scientific Services Pte Ltd. Retrieved from [Link]

  • Pyridine and ammonia as probes for FTIR analysis of solid acid catalysts - RSC Publishing. Retrieved from [Link]

  • Meta-Hybrid Density Functional Theory Prediction of the Reactivity, Stability, and IGM of Azepane, Oxepane, Thiepane, and Halogenated Cycloheptane - PMC. (2022, April 15). Retrieved from [Link]

  • Smith, B. C. (2019, May 1). Organic Nitrogen Compounds III: Secondary and Tertiary Amines. Spectroscopy Online. Retrieved from [Link]

  • Difference between Primary Secondary and Tertiary Amines Via FTIR. (2023, December 25). Rocky Mountain Labs. Retrieved from [Link]

  • Rutkowski, R., Caes, A., Clark, K., & Lunsford, S. K. (2024). Forensic Chemistry: Raman versus FTIR Spectroscopy- An Undergraduate Study to Engage in Technology. Journal of Laboratory Chemical Education, 12(2), 21-35. Retrieved from [Link]

  • IR: amines. Retrieved from [Link]

  • Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. (2024). Bioorganic & Medicinal Chemistry. Retrieved from [Link]

  • Dataset of Fourier transform infrared (FTIR) spectra of a primary amine, selected aldehydes, and their Schiff bases acquired using the Invenio-R spectrometer - PMC. Retrieved from [Link]

  • Synthesis and pharmacological evaluation of novel selective MOR agonist 6β-pyridinyl amidomorphines exhibiting long-lasting antinociception - PMC - PubMed Central. Retrieved from [Link]

  • Kadir, M. A., Mansor, N., Osman, M. U., & Haris, N. S. H. (2017). Spectroscopic data of 6-(N-methyl-pyridin-2-ylcarbamoyl)-pyridine-2-carboxylic acid methyl ester isomers. Data in Brief, 14, 532–541. Retrieved from [Link]

  • Pharmaceutical significance of azepane based motifs for drug discovery: A critical review - PubMed. (2019, January 15). Retrieved from [Link]

  • Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone - ResearchGate. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.
© Copyright 2026 BenchChem. All Rights Reserved.